molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B111352
CAS No.: 120040-42-8
M. Wt: 241.04 g/mol
InChI Key: NEKHFIILORMMHG-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (CAS 120040-42-8) is a high-value brominated heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. The pyridopyrimidine scaffold is recognized as a privileged structure in the development of therapeutic agents due to its ability to interact with diverse biological targets . This scaffold is a common feature in molecules that inhibit crucial enzymes such as dihydrofolate reductase (DHFR) and various protein kinases (e.g., cyclin-dependent kinases, Abl kinase, MAP kinases) . The presence of the bromine atom at the 6-position makes this particular derivative a crucial synthetic intermediate for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. Researchers can leverage this compound in the synthesis of potential inhibitors, aligning with the extensive research on pyridopyrimidines that has led to several clinical candidates and approved drugs for conditions such as cancer and autoimmune diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHFIILORMMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555927
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120040-42-8
Record name 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the regioselective carboxylation of 2-amino-6-bromopyridine, followed by cyclization with urea to construct the pyrimidinone ring. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a two-step sequence:

  • Step 1: Synthesis of 2-Amino-6-bromonicotinic acid via directed ortho-metalation (DoM) of a protected 2-amino-6-bromopyridine.

  • Step 2: Cyclization of 2-Amino-6-bromonicotinic acid with urea to form the final product.

This approach allows for the controlled introduction of the carboxylic acid group at the C-3 position of the pyridine ring, which is a key step in the construction of the final pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-bromonicotinic acid

This step involves the protection of the amino group of 2-amino-6-bromopyridine, followed by directed ortho-metalation and subsequent carboxylation. A suitable protecting group is the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.

1.1. Protection of 2-amino-6-bromopyridine:

  • To a solution of 2-amino-6-bromopyridine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-(6-bromopyridin-2-yl)-tert-butyl carbamate.

1.2. Directed ortho-Metalation and Carboxylation:

  • Dissolve the N-Boc protected 2-amino-6-bromopyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of freshly crushed dry ice.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(tert-butoxycarbonylamino)-6-bromonicotinic acid.

1.3. Deprotection:

  • Suspend the 2-(tert-butoxycarbonylamino)-6-bromonicotinic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent under reduced pressure to obtain 2-amino-6-bromonicotinic acid. This product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This final step involves the cyclization of 2-amino-6-bromonicotinic acid with urea to form the desired pyrido[2,3-d]pyrimidin-4(3H)-one ring system.

  • In a round-bottom flask, thoroughly mix 2-amino-6-bromonicotinic acid (1 equivalent) and urea (5-10 equivalents).

  • Heat the mixture to a molten state, typically in a sand bath or oil bath at a temperature of 180-220 °C.

  • Maintain this temperature for 30-60 minutes. The reaction mixture will solidify upon completion.

  • Cool the reaction vessel to room temperature.

  • Treat the solid residue with a hot aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to dissolve the product and remove excess urea.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid, such as acetic acid or dilute hydrochloric acid, until a precipitate is formed (typically around pH 5-6).

  • Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent like ethanol or ether.

  • Dry the final product, this compound, under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are indicative and can vary based on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsTypical Yield (%)
1.1N-Boc Protection2-amino-6-bromopyridine(Boc)₂O, DMAP85-95
1.2CarboxylationN-Boc-2-amino-6-bromopyridinen-BuLi, CO₂60-75
1.3Deprotection2-(tert-butoxycarbonylamino)-6-bromonicotinic acidTFA>90 (often quantitative)
2Cyclization2-amino-6-bromonicotinic acidUrea70-85

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Step1 cluster_step1 Step 1: Synthesis of 2-Amino-6-bromonicotinic acid Start 2-Amino-6-bromopyridine Protected N-Boc-2-amino-6-bromopyridine Start->Protected (Boc)2O, DMAP Carboxylated 2-(Boc-amino)-6-bromonicotinic acid Protected->Carboxylated 1. n-BuLi, THF, -78°C 2. CO2 Intermediate 2-Amino-6-bromonicotinic acid Carboxylated->Intermediate TFA, DCM

Synthesis of the Key Intermediate.

Synthesis_Step2 cluster_step2 Step 2: Cyclization to Final Product Intermediate 2-Amino-6-bromonicotinic acid FinalProduct This compound Intermediate->FinalProduct Urea, 180-220°C

Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core.

Technical Guide: Physicochemical Properties of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, enabling it to interact with a variety of biological targets. Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, most notably as kinase inhibitors, which are crucial in the development of targeted cancer therapies.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, detailed experimental protocols for their determination are provided. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 120040-42-8[1]

  • Molecular Formula: C₇H₅BrN₄O[1]

  • Canonical SMILES: C1=C(C2=C(N1)C(=O)N=C(N2)N)Br

  • Molecular Weight: 241.04 g/mol [1]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that experimental values for several key parameters are not readily found in the public domain.

PropertyValueSource
Molecular Weight 241.04 g/mol [1]
Density 2.006 g/cm³[1]
Boiling Point 508.9 °C at 760 mmHg[1]
Flash Point 261.6 °C[1]
Melting Point Not available
Solubility Not available
pKa Not available
LogP Not available

Experimental Protocols for Determination of Physicochemical Properties

Due to the limited availability of experimental data for certain properties, the following section outlines standard laboratory protocols for their determination.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result Powder_Sample Powdered Sample Capillary_Tube Capillary Tube Powder_Sample->Capillary_Tube Packing Packed_Sample Packed Capillary Capillary_Tube->Packed_Sample Apparatus Melting Point Apparatus Packed_Sample->Apparatus Insertion Heating Slow Heating Apparatus->Heating Observation Visual Observation Heating->Observation Melting_Range Melting Point Range Observation->Melting_Range Recording

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Solubility is a crucial parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is a common technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Solubility_Determination Start Excess Compound + Solvent Equilibration Agitation at Constant Temp (24-48h) Start->Equilibration Phase_Separation Centrifugation / Settling Equilibration->Phase_Separation Quantification Analysis of Supernatant (UV-Vis/HPLC) Phase_Separation->Quantification Result Solubility Value Quantification->Result

Figure 2: Workflow for Solubility Determination.
pKa Determination

The pKa value represents the acidity or basicity of a compound and is critical for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then allowed to separate.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.

Numerous derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated as inhibitors of various protein kinases that play critical roles in cell signaling pathways, particularly those implicated in cancer. These kinases include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFr)

  • Src family kinases

  • Wee1 kinase

  • Cyclin-Dependent Kinases (CDKs)

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Given the structural features of this compound, it is plausible that this compound may also exhibit inhibitory activity against one or more protein kinases. A likely target, based on extensive research into this chemical class, is the EGFR signaling pathway, which is frequently dysregulated in various cancers.

Hypothetical Inhibition of the EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for a pyrido[2,3-d]pyrimidine-based inhibitor.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Cellular_Response Proliferation, Survival, Angiogenesis, Metastasis RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT_mTOR->Cellular_Response Inhibitor 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibition (Prevents ATP Binding)

Figure 3: Hypothetical Inhibition of the EGFR Signaling Pathway.

Conclusion

This compound is a compound of significant interest for further investigation, particularly in the context of kinase inhibitor discovery. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and standardized protocols necessary for its comprehensive characterization. The established role of the pyrido[2,3-d]pyrimidine scaffold as a potent kinase inhibitor framework suggests that this compound warrants evaluation for its potential as a therapeutic agent. Further research into its biological activity and specific molecular targets will be crucial in elucidating its full potential in drug development.

References

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS 120040-42-8 data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 120040-42-8

Summary

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a privileged structure for the development of kinase inhibitors and other therapeutic agents. While specific experimental data for this exact compound is limited in publicly accessible literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules targeting various biological pathways, particularly in oncology and immunology.

Physicochemical Properties

Based on available data from chemical suppliers, the following properties have been reported for this compound.

PropertyValueSource
Molecular Formula C₇H₅BrN₄O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 241.04 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Purity Typically ≥95%--INVALID-LINK--

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

The synthesis of the pyrido[2,3-d]pyrimidine core often involves the cyclization of a suitably substituted aminopyridine precursor. A potential synthetic approach could involve the following key steps:

G A 2-Amino-5-bromonicotinic acid B 2-Amino-5-bromonicotinamide A->B Amidation C This compound B->C Cyclization with Urea or equivalent

Caption: Conceptual synthesis of the target compound.

Step 1: Amidation of 2-Amino-5-bromonicotinic acid. The starting material, 2-amino-5-bromonicotinic acid, would first be converted to its corresponding amide, 2-amino-5-bromonicotinamide. This is a standard transformation in organic synthesis.

Step 2: Cyclization. The resulting nicotinamide derivative could then undergo a cyclization reaction, for instance, by heating with urea or a similar cyclizing agent, to form the pyrimidinone ring, yielding the final product.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization of reaction conditions.

Potential Biological Activity and Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold is a common feature in a multitude of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Janus Kinases (JAKs)

  • Spleen Tyrosine Kinase (Syk)

The 2-amino substituent on the pyrimidine ring can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The 6-bromo substituent provides a site for further chemical modification, for example, through cross-coupling reactions, to introduce different functionalities that can enhance potency and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation Compound Pyrido[2,3-d]pyrimidine Inhibitor Compound->RTK Inhibition ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: General mechanism of kinase inhibition by pyrido[2,3-d]pyrimidines.

This generalized diagram illustrates how a pyrido[2,3-d]pyrimidine-based inhibitor could block the ATP-binding site of a receptor tyrosine kinase, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that drive cell proliferation and survival.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is scarce in the public domain, its structural features are consistent with those of known pharmacophores. Further research and publication of its synthesis and biological evaluation would be highly beneficial for the drug discovery and development community. Researchers interested in this compound are encouraged to explore its potential in kinase inhibitor screening libraries and as a scaffold for the development of novel therapeutics.

Spectroscopic data (NMR, IR, MS) for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) and a specific experimental protocol for the synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one did not yield experimentally verified spectra or a dedicated synthetic methodology for this specific compound. The available information is primarily limited to commercial suppliers listing the compound's basic properties and published research on the synthesis and characterization of structurally related pyrido[2,3-d]pyrimidine derivatives.

This technical guide, therefore, collates and presents the available information on the broader class of pyrido[2,3-d]pyrimidines, offering valuable insights for researchers, scientists, and drug development professionals working with this heterocyclic scaffold. The focus will be on presenting representative spectroscopic data from similar compounds and outlining a general synthetic approach that could likely be adapted for the target molecule.

General Spectroscopic Characteristics of Pyrido[2,3-d]pyrimidines

While specific data for this compound is not available, analysis of related structures from the scientific literature provides an expected range for spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In similar pyrido[2,3-d]pyrimidine cores, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shift of the amino group protons can vary and may appear as a broad singlet. Protons of substituents on the pyrimidine ring will have characteristic shifts depending on their electronic environment.

¹³C NMR: The carbon atoms of the fused heterocyclic rings are expected to resonate in the range of δ 110-165 ppm. The carbonyl carbon of the pyrimidinone ring will appear further downfield.

Infrared (IR) Spectroscopy

The IR spectra of amino-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones would be expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3100-3500 cm⁻¹ for the amino group and the N-H in the pyrimidinone ring.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group in the pyrimidinone ring.

  • C=N and C=C stretching: In the region of 1500-1650 cm⁻¹.

  • C-Br stretching: Typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.04 g/mol for C₇H₅BrN₄O). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks).

Synthetic Approaches to the Pyrido[2,3-d]pyrimidine Scaffold

The synthesis of the pyrido[2,3-d]pyrimidine core is well-established in the literature. A common and adaptable strategy involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon, often a derivative of malonic acid or cyanoacetic acid, followed by cyclization.

For the target compound, this compound, a plausible synthetic route could start from a 2,6-diaminopyridine derivative. The general workflow is depicted below.

G General Synthetic Workflow for Pyrido[2,3-d]pyrimidines A 2,6-Diaminopyridine Derivative C Condensation A->C B Three-Carbon Synthon (e.g., Diethyl Malonate, Ethyl Cyanoacetate) B->C D Cyclization C->D Intermediate E Pyrido[2,3-d]pyrimidine Core D->E F Bromination (if necessary) E->F G Target Molecule F->G

Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Illustrative Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of similar compounds. Note: This is not a validated protocol for the specific target compound and would require optimization.

  • Step 1: Condensation. A mixture of a 2,6-diaminopyridine derivative (1 equivalent) and a suitable three-carbon synthon (e.g., diethyl malonate, 1.1 equivalents) in a high-boiling solvent (e.g., diphenyl ether) is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Upon completion of the condensation, the reaction mixture is cooled, and the intermediate is often induced to cyclize by the addition of a base or by continued heating.

  • Step 3: Isolation and Purification. The crude product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Step 4: Bromination. If the starting pyridine is not already brominated at the desired position, a subsequent bromination step using a suitable brominating agent (e.g., N-bromosuccinimide) would be necessary.

Signaling Pathways and Biological Activity

The search did not yield any specific information regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the pyrido[2,3-d]pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. Further biological screening would be required to elucidate the specific activities of the target compound.

Conclusion

While a comprehensive, data-rich technical guide for this compound cannot be compiled from the currently available public information, this document provides a foundational understanding for researchers. By presenting data from analogous structures and outlining a general synthetic strategy, it serves as a starting point for the synthesis, characterization, and further investigation of this and other related pyrido[2,3-d]pyrimidine derivatives. The lack of specific biological data highlights an opportunity for future research to explore the potential therapeutic applications of this compound.

An In-depth Technical Guide on 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document presents its known chemical properties, a generalized synthetic protocol for the pyrido[2,3-d]pyrimidine scaffold, and discusses the potential biological relevance of this class of compounds, particularly as kinase inhibitors. A representative crystal structure of a key precursor, 2-amino-5-bromopyridine, is provided for illustrative purposes. Furthermore, a potential signaling pathway targeted by this class of compounds and a general experimental workflow are visualized.

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The specific compound, this compound, incorporates key pharmacophoric features, including an amino group, a bromine atom, and the pyridopyrimidinone core, suggesting its potential for biological activity.

Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, its fundamental physicochemical properties have been reported.

PropertyValue
CAS Number 120040-42-8
Molecular Formula C₇H₅BrN₄O
Molecular Weight 241.04 g/mol
Purity ≥95%

Representative Crystallographic Data

As the crystal structure of this compound has not been determined, we present the crystallographic data for a closely related precursor, 2-amino-5-bromopyridine , to provide researchers with a representative example of the crystallographic parameters for a similar structural motif.[1] This data is sourced from the Crystallography Open Database (COD ID: 8103500).

Parameter2-amino-5-bromopyridine
Formula C₅H₅BrN₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 13.80
b (Å) 5.839
c (Å) 7.687
α (°) 90.000
β (°) 106.04
γ (°) 90.000
Volume (ų) 594.5
Z 4

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which can be adapted for the synthesis of this compound.

General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The synthesis of the pyrido[2,3-d]pyrimidine core often involves the condensation of a substituted 2-aminonicotinamide or related precursor with a suitable cyclizing agent.[2][3]

Materials:

  • Substituted 2-aminonicotinamide derivative

  • Urea or a suitable equivalent

  • High-boiling point solvent (e.g., diphenyl ether, DMF)

  • Phosphorus oxychloride (POCl₃) for subsequent modifications if necessary

  • Appropriate nucleophiles for further derivatization

Procedure:

  • Cyclization: A mixture of the 2-aminonicotinamide derivative and urea is heated in a high-boiling point solvent. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

  • Further Functionalization (Optional): The resulting pyrido[2,3-d]pyrimidin-4(3H)-one can be further functionalized. For example, treatment with POCl₃ can introduce a chloro group, which can then be displaced by various nucleophiles to introduce diversity at that position.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation synthesis Starting Materials (e.g., 2-aminonicotinamide) reaction Cyclization Reaction synthesis->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation xray X-ray Crystallography purification->xray Crystal Structure (if crystals obtained) purity Purity Analysis (HPLC) purification->purity screening Biological Screening (e.g., Kinase Assays) purity->screening cellular Cell-based Assays screening->cellular

Caption: General workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidines.

Potential Signaling Pathway: EGFR Inhibition

Derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][4][5] The diagram below illustrates a simplified overview of this pathway and the potential point of inhibition.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the potential inhibition by pyrido[2,3-d]pyrimidines.

Conclusion

This compound represents a molecule of interest within a pharmacologically significant class of compounds. While its specific crystal structure remains to be elucidated, this guide provides a foundational understanding of its properties, a general synthetic approach, and its potential biological context as a kinase inhibitor. The provided visualizations of the experimental workflow and a relevant signaling pathway serve as valuable tools for researchers in the design and execution of further studies on this and related compounds. Future work should focus on obtaining single crystals of the title compound to definitively determine its three-dimensional structure, which will be crucial for structure-based drug design efforts.

References

Pyrido[2,3-d]pyrimidine Derivatives: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown significant promise, particularly in oncology, through their potent and often selective inhibition of key cellular targets. This technical guide provides an in-depth analysis of the mechanism of action of pyrido[2,3-d]pyrimidine derivatives, focusing on their interactions with critical signaling pathways implicated in cancer and other diseases. We present a comprehensive summary of their inhibitory activities against various protein kinases and dihydrofolate reductase (DHFR), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Pyrido[2,3-d]pyrimidines are bicyclic heterocyclic compounds that have garnered substantial interest from the scientific community due to their diverse pharmacological properties.[1] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system modulating agents.[2][3] Their therapeutic potential largely stems from their ability to function as competitive inhibitors of ATP-binding sites in kinases or as antagonists of substrate-binding sites in enzymes like dihydrofolate reductase (DHFR).[4][5] This guide will dissect the molecular mechanisms through which these compounds exert their effects, with a primary focus on their anticancer applications.

Primary Molecular Targets and Mechanism of Action

The anticancer effects of pyrido[2,3-d]pyrimidine derivatives are primarily attributed to their inhibition of two main classes of enzymes: protein kinases and dihydrofolate reductase.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit a variety of tyrosine and serine/threonine kinases.

2.1.1. Tyrosine Kinase Inhibition

  • Epidermal Growth Factor Receptor (EGFR): Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, including its mutated forms (e.g., L858R/T790M) that confer resistance to standard therapies.[6][7] By blocking EGFR signaling, these compounds inhibit downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[8][9]

  • c-Src Kinase: Overactivity of the non-receptor tyrosine kinase c-Src is linked to cancer progression. Certain pyrido[2,3-d]pyrimidines exhibit potent, ATP-competitive inhibition of c-Src with high selectivity.[4] This inhibition can disrupt signaling pathways involved in cell proliferation, migration, and invasion.[10]

  • Other Tyrosine Kinases: This class of compounds has also demonstrated inhibitory activity against other receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFr), as well as non-receptor tyrosine kinases like Abl.[2][11]

2.1.2. Serine/Threonine Kinase Inhibition

  • PIM-1 Kinase: PIM-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various cancers. Specific pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[12][13]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Some pyrido[2,3-d]pyrimidines have been shown to inhibit CDK4/6, leading to cell cycle arrest.[11]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Certain pyrido[2,3-d]pyrimidine derivatives act as potent DHFR inhibitors, demonstrating their potential as both anticancer and antimicrobial agents.[5][14]

Quantitative Data on Inhibitory Activities

The following tables summarize the in vitro inhibitory and cytotoxic activities of representative pyrido[2,3-d]pyrimidine derivatives against their molecular targets and various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50Reference CompoundIC50
Series 1
Compound 4PIM-111.4 nMStaurosporine16.7 nM[12][13]
Compound 10PIM-117.2 nMStaurosporine16.7 nM[12][13]
Series 2
Compound B1EGFR (L858R/T790M)13 nMAZD9291Not Specified[7]
Compound B7EGFR (L858R/T790M)5.9 nMAZD9291Not Specified[7]
Series 3
Compound 65PDGFr1.11 µM--[2]
FGFr0.13 µM--[2]
EGFr0.45 µM--[2]
c-Src0.22 µM--[2]
Series 4
Unnamedc-Src< 10 nM--[4]
Series 5
Compound 8aEGFR (WT)0.099 µMErlotinibNot Specified[6]
EGFR (T790M)0.123 µMErlotinib0.071 µM[6]

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity

Compound IDTarget EnzymeIC50Reference CompoundIC50
Compound 11DHFR6.5 µMMethotrexate (MTX)5.57 µM[14]
Compound 13DHFR7.1 µMMethotrexate (MTX)5.57 µM[14]
Compound 14DHFR8.7 µMMethotrexate (MTX)5.57 µM[14]
Compound 20DHFR0.20 µMMethotrexate (MTX)0.22 µM[14]
Compound 7T. gondii DHFR0.0047 µM--[15]
Compound 10P. carinii DHFR0.022 µM--[15]

Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50Reference CompoundIC50
Compound 4MCF-7 (Breast)0.57 µMStaurosporine6.76 µM[12][13]
HepG2 (Liver)1.13 µMStaurosporine5.07 µM[12][13]
Compound 11MCF-7 (Breast)1.31 µMStaurosporine6.76 µM[12][13]
HepG2 (Liver)0.99 µMStaurosporine5.07 µM[12][13]
Compound B1H1975 (Lung)0.087 µMOlmutinib0.458 µM[7]
A549 (Lung)1.508 µMOlmutinib4.219 µM[7]
Compound B7H1975 (Lung)0.023 µMOlmutinib0.458 µM[7]
A549 (Lung)0.441 µMOlmutinib4.219 µM[7]
Compound 8aA-549 (Lung)16.2 µMErlotinib6.53 µM[6]
PC-3 (Prostate)7.98 µMErlotinib11.05 µM[6]
Compound 8dA-549 (Lung)7.23 µMErlotinib6.53 µM[6]
PC-3 (Prostate)7.12 µMErlotinib11.05 µM[6]
Compound 63PC-3 (Prostate)1.54 µM--[11]
A-549 (Lung)3.36 µM--[11]
Compound 64PC-3 (Prostate)0.36 µM--[11]
A-549 (Lung)0.41 µM--[11]
Compound 52HepG-2 (Liver)0.3 µMDoxorubicinNot Specified[11]
PC-3 (Prostate)6.6 µMDoxorubicin6.8 µM[11]
HCT-116 (Colon)7.0 µMDoxorubicin12.8 µM[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by pyrido[2,3-d]pyrimidine derivatives and the methods used to study them is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->EGFR EGF EGF (Ligand) EGF->EGFR

EGFR Signaling Pathway Inhibition

PIM1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD P (inactivates) Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->PIM1

PIM-1 Pro-Survival Pathway Inhibition

cSrc_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Cellular Response Integrins Integrins cSrc c-Src Integrins->cSrc Activation RTKs RTKs RTKs->cSrc Activation FAK FAK cSrc->FAK P STAT3 STAT3 cSrc->STAT3 P Migration Cell Migration & Invasion FAK->Migration STAT3->Migration Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->cSrc

c-Src Signaling Pathway Inhibition

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF DNA DNA Synthesis Nucleotides->DNA Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido_pyrimidine->DHFR

DHFR Pathway Inhibition
Experimental Workflow Diagrams

Kinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) start->prep_reagents plate_setup Add Kinase, Test Compound, and Substrate to Plate prep_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Kinase Inhibition Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Pyrido[2,3-d]pyrimidine Derivative seed_cells->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability end End calculate_viability->end

MTT Cytotoxicity Assay Workflow

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain_cells incubate_stain Incubate at RT in Dark stain_cells->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze quantify Quantify Apoptotic Populations (Early, Late, Necrotic) analyze->quantify end End quantify->end

References

Unlocking the Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities associated with the pyrido[2,3-d]pyrimidine scaffold, the core structure of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one. While direct biological data for this compound is not extensively available in the public domain, its foundational scaffold is a cornerstone in the development of a diverse range of therapeutically active compounds. This document will delve into the significant anticancer, kinase inhibitory, and antimicrobial properties exhibited by various derivatives of pyrido[2,3-d]pyrimidine, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine nucleus is recognized as a "privileged structure" in drug discovery, owing to its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous derivatives with potent biological activities. These activities include, but are not limited to, anticancer, kinase inhibition, antibacterial, anti-inflammatory, and antiviral effects.[1][2] The core structure serves as a versatile starting point for chemical modifications, enabling the synthesis of targeted therapeutic agents.

Anticancer Activity: A Primary Therapeutic Avenue

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have demonstrated significant efficacy against various cancer cell lines, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Kinase Inhibition: A Key Mechanism of Action

A significant portion of research into pyrido[2,3-d]pyrimidine derivatives has focused on their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Derivatives of pyrido[2,3-d]pyrimidine have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms that confer resistance to standard therapies.[3] For instance, certain thieno[2,3-d]pyrimidine derivatives, structurally related to the pyrido[2,3-d]pyrimidine core, have shown significant inhibitory activity against the EGFRL858R/T790M mutant, which is a common cause of resistance in non-small cell lung cancer (NSCLC).[3]

The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4.[4] Specific derivatives have been shown to be highly potent and selective inhibitors of CDK4, leading to antiproliferative activity in human tumor cells.[4] Furthermore, novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent dual inhibitors of CDK4 and CDK6, demonstrating significant tumor growth inhibition in xenograft models.[5]

The therapeutic reach of pyrido[2,3-d]pyrimidine derivatives extends to other important kinase targets:

  • Threonine Tyrosine Kinase (TTK): A series of pyrido[2,3-d]pyrimidin-7(8H)-ones have been developed as selective and orally bioavailable inhibitors of TTK, a key regulator of the spindle assembly checkpoint.[6]

  • Adenosine Kinase (AK): A potent, non-nucleoside inhibitor of adenosine kinase, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified, showcasing the scaffold's potential in developing analgesic and anti-inflammatory agents.[7]

  • PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized that exhibit potent cytotoxicity through the inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives.

Compound ClassTargetAssayIC50/ActivityReference
Thieno[2,3-d]pyrimidine Derivative (B1)EGFRL858R/T790MKinase Assay13 nM[3]
Pyrido[2,3-d]pyrimidine Derivative (4a)SW620 (Colon Cancer)MTT Assay6.9 µM[9]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivative (10b)CDK4/CDK6Kinase AssayLow nanomolar range[5]
Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative (5o)TTKKinase Assay23 nM[6]
4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)Adenosine KinaseEnzyme Assay1.7 nM[7]
Pyrido[2,3-d]pyrimidine Derivative (4)PIM-1 KinaseKinase Assay11.4 nM[8]

Antimicrobial and Other Biological Activities

Beyond cancer, the pyrido[2,3-d]pyrimidine scaffold has been explored for its potential in treating infectious diseases.

Dihydrofolate Reductase (DHFR) Inhibition

A series of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[10] These compounds have shown selective inhibition of the pathogenic DHFR over the mammalian enzyme, highlighting their potential as anti-infective agents.[10]

Antibacterial Activity

Certain derivatives of pyrido[2,3-d]pyrimidine have demonstrated antibacterial activity.[11] For example, some compounds have shown good in-vitro antibacterial activities against both Gram-positive and Gram-negative bacteria.[11]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common protocols used in the evaluation of pyrido[2,3-d]pyrimidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A general synthetic route to pyrido[2,3-d]pyrimidine derivatives often involves the condensation of a substituted aminopyridine or aminopyrimidine with a suitable cyclizing agent. For example, 2-aminonicotinic acid can be reacted with urea to form a pyrimidine ring, which is then further modified to yield the target pyrido[2,3-d]pyrimidine derivatives.[3] Another common method involves the reaction of 6-aminouracil with α,β-unsaturated ketones or other appropriate reagents to construct the fused pyridine ring.[2]

Synthesis_Workflow General Synthesis Workflow for Pyrido[2,3-d]pyrimidines cluster_start Starting Materials cluster_reaction Core Scaffold Formation cluster_intermediate Intermediate cluster_modification Functionalization cluster_final Final Product Aminopyridine/pyrimidine Aminopyridine/pyrimidine Condensation/Cyclization Condensation/Cyclization Aminopyridine/pyrimidine->Condensation/Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Condensation/Cyclization Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core Condensation/Cyclization->Pyrido[2,3-d]pyrimidine Core Substitution/Derivatization Substitution/Derivatization Pyrido[2,3-d]pyrimidine Core->Substitution/Derivatization Biologically Active Derivatives Biologically Active Derivatives Substitution/Derivatization->Biologically Active Derivatives

Caption: General synthesis workflow for pyrido[2,3-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway Visualization

The inhibition of key signaling pathways is a hallmark of the anticancer activity of many pyrido[2,3-d]pyrimidine derivatives. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by a hypothetical pyrido[2,3-d]pyrimidine derivative.

EGFR_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Conclusion

While the specific biological activity of this compound remains to be fully elucidated in publicly available literature, the broader family of pyrido[2,3-d]pyrimidine derivatives represents a highly valuable and versatile scaffold in modern drug discovery. The demonstrated potent and selective inhibition of various protein kinases, coupled with significant anticancer and antimicrobial activities, underscores the immense therapeutic potential of this chemical class. Future research focusing on the functionalization of the this compound core could lead to the development of novel and effective therapeutic agents for a range of diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the power of the pyrido[2,3-d]pyrimidine scaffold.

References

Determining the Solubility of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property influencing a drug candidate's success. Poor solubility can lead to challenges in formulation, reduced bioavailability, and potentially undervalued toxicity assessments. Therefore, determining the solubility of a compound like 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is a fundamental step in its development pipeline.

The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound. This is considered the "true" solubility.

  • Kinetic solubility refers to the concentration at which a compound, dissolved in an organic solvent like DMSO and then introduced to an aqueous buffer, begins to precipitate. This is often used in high-throughput screening during early discovery phases.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a compound in organic solvents.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves achieving equilibrium between the solid compound and the solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them on a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM).

  • A selection of aqueous buffers or organic solvents.

  • 96-well plates.

  • Automated liquid handler (optional).

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

Procedure:

  • Plate Preparation: Add the selected solvents to the wells of a 96-well plate.

  • Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution of this compound to the solvent-containing wells to create a concentration gradient.

  • Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The point at which the compound precipitates is determined by measuring the light scattering (nephelometry) or the absorbance at a specific wavelength.

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result A Select Compound & Solvents B Prepare Stock Solution (Kinetic) or Add Excess Solid (Thermodynamic) A->B C Equilibrate (Shake-Flask) or Add to Solvent (Kinetic) B->C D Incubate at Constant Temperature C->D E Separate Solid & Liquid Phases (Thermodynamic) D->E F Detect Precipitation (Kinetic) D->F G Quantify Concentration (e.g., HPLC, UV-Vis) E->G H Determine Solubility (mg/mL or M) F->H G->H

Caption: General workflow for determining compound solubility.

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents could be located in the public domain, a data table cannot be provided at this time. Researchers are encouraged to use the protocols outlined above to generate this valuable data. Once obtained, the data should be organized into a clear and structured table for easy comparison. An example template is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-Flask
EthanolData to be determinedData to be determinedShake-Flask
MethanolData to be determinedData to be determinedShake-Flask
AcetonitrileData to be determinedData to be determinedShake-Flask
Tetrahydrofuran (THF)Data to be determinedData to be determinedShake-Flask
Dichloromethane (DCM)Data to be determinedData to be determinedShake-Flask

Conclusion

This technical guide provides the necessary framework for researchers to determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols for both thermodynamic and kinetic solubility, drug development professionals can generate the critical data needed to advance their research and make informed decisions regarding the formulation and development of this compound.

Tautomerism in 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in public literature, this document extrapolates from well-established principles and studies on analogous structures, such as isocytosine and substituted 2-aminopyridines, to predict its tautomeric behavior. This guide covers the theoretical basis of tautomerism in this system, outlines detailed experimental and computational methodologies for its investigation, and presents the predicted equilibria in a structured format.

Introduction to Tautomerism in Pyrido[2,3-d]pyrimidines

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a fundamental concept in the study of heterocyclic compounds. The specific tautomeric forms present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, consequently, its biological activity and pharmacokinetic profile. This compound possesses multiple sites for proton migration, leading to a complex tautomeric landscape involving keto-enol and amino-imino equilibria. Understanding the predominant tautomeric forms is therefore crucial for rational drug design and development.

Potential Tautomeric Forms

This compound can exist in several potential tautomeric forms. The primary equilibria to consider are the keto-enol tautomerism involving the pyrimidinone ring and the amino-imino tautomerism of the 2-amino group. Based on studies of related compounds like 2-aminopyrimidin-4-one (isocytosine), the keto forms are generally favored over the enol forms, and the amino forms are typically more stable than the imino forms.

The principal tautomers are depicted below:

  • Keto-Amino Tautomers: These are expected to be the most stable forms and include the 4(3H)-one and the 4(1H)-one isomers.

  • Enol-Amino Tautomer: This form involves the hydroxyl group on the pyrimidine ring.

  • Keto-Imino Tautomers: These forms feature an imino group at the 2-position.

The predicted relative stability of these tautomers is based on computational studies of similar heterocyclic systems, which indicate that the imino tautomers are generally higher in energy.

Predicted Tautomeric Equilibria and Data

Due to the absence of direct experimental data for this compound, the following tables summarize expected trends and data based on studies of analogous compounds. The quantitative values are illustrative and would require specific experimental or computational verification for the target molecule.

Table 1: Predicted Relative Stabilities of Tautomers

Tautomer NameStructurePredicted Relative Energy (kcal/mol)Predicted Population at Equilibrium (%)
2-Amino-6-bromo-pyrido[2,3-d]pyrimidin-4(3H)-oneTautomer 10 (Reference)> 95
2-Amino-6-bromo-pyrido[2,3-d]pyrimidin-4(1H)-oneTautomer 21-3< 5
2-Amino-6-bromo-pyrido[2,3-d]pyrimidin-4-olTautomer 3 (Enol)5-10< 0.1
6-Bromo-2-imino-2,3-dihydro-pyrido[2,3-d]pyrimidin-4(1H)-oneTautomer 4 (Imino)> 10< 0.01

Table 2: Expected Spectroscopic Data for Tautomer Identification

Spectroscopic MethodExpected Observations for Predominant Keto-Amino FormExpected Observations for Minor Tautomers
¹H NMR Signals for NH and NH₂ protons, distinct aromatic protons.Shift in aromatic signals, appearance of OH proton signal for enol form.
¹³C NMR Carbonyl carbon signal (~160-170 ppm).Absence of carbonyl signal and appearance of C-OH signal for enol form.
IR Spectroscopy Strong C=O stretching vibration (~1650-1700 cm⁻¹).O-H stretching vibration for enol form (~3200-3600 cm⁻¹).
UV-Vis Spectroscopy Characteristic absorption maxima.Shift in absorption maxima due to altered conjugation in different tautomers.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is essential for a thorough investigation of the tautomeric equilibrium of this compound.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various established routes, often starting from appropriately substituted pyrimidine or pyridine precursors.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR : Samples are dissolved in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to assess the effect of solvent polarity on the tautomeric equilibrium. Spectra are recorded at different temperatures to investigate the dynamics of the equilibrium.

    • ¹⁵N NMR : This technique is particularly useful for distinguishing between amino and imino tautomers due to the significant difference in the chemical shifts of ¹⁵N in these environments.

  • Infrared (IR) and UV-Vis Spectroscopy :

    • IR Spectroscopy : Solid-state (KBr pellet or ATR) and solution-phase IR spectra are recorded to identify characteristic functional group vibrations, such as C=O, N-H, and O-H stretches, which differ between tautomers.

    • UV-Vis Spectroscopy : Spectra are obtained in solvents of varying polarity. Shifts in the absorption maxima (λ_max) can indicate changes in the predominant tautomeric form.

Crystallographic Analysis
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, confirming the positions of protons and defining the molecular geometry of the crystalline tautomer. Studies on related pyrimidinones have shown a strong preference for the keto tautomer in the solid state.

Computational Modeling
  • Density Functional Theory (DFT) and Ab Initio Calculations :

    • Gas-phase and solution-phase calculations are performed to determine the relative energies and thermodynamic stabilities of all possible tautomers.

    • Commonly used functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are employed.

    • Solvent effects can be modeled using implicit (e.g., PCM) or explicit solvent models.

    • Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to aid in the assignment of tautomeric forms.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams illustrate the key tautomeric relationships and a typical workflow for their investigation.

Tautomeric_Equilibrium T1 Keto-Amino (3H) T2 Keto-Amino (1H) T1->T2 Proton Shift T3 Enol-Amino T1->T3 Keto-Enol T4 Keto-Imino T1->T4 Amino-Imino Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectroscopy Crystallography X-ray Crystallography Purification->Crystallography Computation Computational Modeling (DFT) Purification->Computation Conclusion Identification of Predominant Tautomers and Equilibrium Constants Spectroscopy->Conclusion Crystallography->Conclusion Computation->Conclusion

Pyrido[2,3-d]pyrimidines: A Technical Guide to Their Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This bicyclic heterocyclic system serves as a versatile framework for the design of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. This technical guide provides an in-depth overview of the key molecular targets of pyrido[2,3-d]pyrimidine derivatives, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Key Therapeutic Targets and Quantitative Inhibitory Data

Pyrido[2,3-d]pyrimidines have been extensively investigated as inhibitors of several key enzyme families implicated in cancer and other diseases. The primary targets include various protein kinases and dihydrofolate reductase.

Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against several important kinases.

CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrido[2,3-d]pyrimidine-based compounds have been identified as potent CDK inhibitors.[1][2] Palbociclib, an FDA-approved drug for breast cancer, features this core structure and is a potent inhibitor of CDK4 and CDK6.[1]

CompoundTargetIC50 (nM)Cell LineCellular EffectReference
Palbociclib (PD-0332991)CDK4/Cyclin D111-G1 arrest[1]
CDK6/Cyclin D316-G1 arrest[1]
Compound 70 CDK4/Cyclin D30.8Colo-205, U87MGCDK4/6 inhibition[1]
CDK6/Cyclin D32.0Colo-205, U87MGCDK4/6 inhibition[1]
Compound 71 CDK4/Cyclin D32.7Colo-205, U87MGCDK4/6 inhibition[1]
CDK6/Cyclin D34.8Colo-205, U87MGCDK4/6 inhibition[1]
Compound 116 CDK6115.38PC-3, MCF-7Apoptosis induction[1]
Compound 117 CDK6726.25PC-3, MCF-7Apoptosis induction[1]

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Cyclin-Dependent Kinases.

This large family of enzymes plays a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Pyrido[2,3-d]pyrimidines have been shown to inhibit several receptor and non-receptor tyrosine kinases.

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer (NSCLC), several pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[3][4]

CompoundTargetIC50 (nM)Cell LineCellular EffectReference
Compound B1 EGFRL858R/T790M13H1975G2/M phase block[3]
Compound 65 EGFR450-Kinase inhibition[1]
PD-089828 (4b )EGFR450-Kinase inhibition[5]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against EGFR.

  • Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src: Pyrido[2,3-d]pyrimidines have also demonstrated inhibitory activity against other important tyrosine kinases involved in angiogenesis and tumor progression.[1][5]

CompoundTargetIC50 (µM)Reference
PD-089828 (4b )FGFR0.13[5]
PDGFR1.11[5]
c-Src0.22[5]
Compound 65 FGFR0.13[1]
PDGFR1.11[1]
c-Src0.22[1]
Compound 4e FGFR0.060[5]
PDGFR>50[5]
c-Src>50[5]

Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against FGFR, PDGFR, and c-Src.

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[6][7]

CompoundTargetIC50 (nM)Reference
Compound 4 PIM-111.4[6]
Compound 10 PIM-117.2[6]
SKI-O-068PIM-1123[8][9]

Table 4: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and leads to cell death, making it a well-established target for anticancer and antimicrobial agents. Certain pyrido[2,3-d]pyrimidines have been designed as potent and selective DHFR inhibitors.

CompoundTargetIC50 (µM)Selectivity (hDHFR/pjDHFR)Reference
Compound 26 pjDHFR0.004235[10]
hDHFR0.15[10]

Table 5: Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative against Dihydrofolate Reductase.

Biotin Carboxylase Inhibitors

Biotin carboxylase is an essential enzyme in fatty acid biosynthesis. Some pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of bacterial biotin carboxylase, suggesting their potential as antibacterial agents.

CompoundTargetKi (nM)Reference
Pyridopyrimidine analogBacterial Biotin Carboxylase0.8[11]

Table 6: Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative against Biotin Carboxylase.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrido[2,3-d]pyrimidine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of key cellular signaling pathways.

CDK Inhibition and Cell Cycle Arrest

Inhibition of CDK4 and CDK6 by pyrido[2,3-d]pyrimidines like Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby leading to G1 cell cycle arrest.[12]

CDK_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb P Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->E2F G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) Pyrido_pyrimidine->CDK46_CyclinD

Caption: CDK4/6 signaling pathway and inhibition by pyrido[2,3-d]pyrimidines.

EGFR Inhibition and Downstream Signaling

EGFR inhibitors based on the pyrido[2,3-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent activation of downstream pro-survival and proliferative pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_pyrimidine->pEGFR

Caption: EGFR signaling pathway and its inhibition.

PIM-1 Kinase Inhibition and Apoptosis Induction

PIM-1 kinase phosphorylates and inactivates several pro-apoptotic proteins, such as BAD. Inhibition of PIM-1 by pyrido[2,3-d]pyrimidines leads to the activation of these pro-apoptotic factors, ultimately triggering programmed cell death.

Caption: PIM-1 signaling pathway and its inhibition leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Add_Inhibitor Add Inhibitor to Microplate Wells Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase and Incubate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Add_Kinase->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal Incubate->Stop_Reaction Analyze_Data Analyze Data and Calculate IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Pyrido[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrido[2,3-d]pyrimidine inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a microplate, add the diluted inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add the purified kinase to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrido[2,3-d]pyrimidine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine inhibitor and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the pyrido[2,3-d]pyrimidine inhibitor.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly valuable framework in the design of targeted therapeutics. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant targets, including CDKs, various tyrosine kinases, PIM kinases, and DHFR. The versatility of this scaffold allows for fine-tuning of potency and selectivity through chemical modifications, offering a promising avenue for the development of novel drugs for cancer and other diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of pyrido[2,3-d]pyrimidine-based inhibitors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of a series of potent kinase inhibitors derived from the starting material 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one. The pyrido[2,3-d]pyrimidine scaffold serves as a versatile template for the development of ATP-competitive kinase inhibitors, targeting a range of kinases implicated in proliferative disorders.

Introduction

The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its structural resemblance to the adenine base of ATP. This allows for competitive binding to the ATP-binding site of various kinases. Modifications at the C2, C6, and N7 positions of the pyrido[2,3-d]pyrimidine ring system have been shown to significantly influence potency, selectivity, and pharmacokinetic properties of these inhibitors. Starting from this compound, a variety of potent kinase inhibitors can be synthesized, primarily through palladium-catalyzed cross-coupling reactions at the C6 position and further modifications at the C2 amino group.

These inhibitors have shown activity against several important tyrosine kinases, including Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFr), and c-Src, as well as other kinases like Janus Kinase 3 (JAK3) and Pim-1 kinase.[1][2][3][4][5] The strategic diversification of this scaffold allows for the development of both broadly active and highly selective kinase inhibitors.

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following tables summarize the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives against a panel of kinases.

Table 1: Broad Spectrum Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR Group at C6KinaseIC50 (µM)Reference
4b (PD-089828) 2,6-dichlorophenylPDGFr1.11[1][2][3]
FGFr0.13[1][2][3]
EGFr0.45[1][2][3]
c-Src0.22[1][2][3]
4f 2,6-dichlorophenylPDGFr1.25[2]
FGFr0.15[2]
EGFr0.50[2]
c-Src0.30[2]

Table 2: Selective Fibroblast Growth Factor Receptor (FGFr) Inhibitor

Compound IDR Group at C6KinaseIC50 (µM)Reference
4e 3,5-dimethoxyphenylFGFr0.060[1][2][3]
PDGFr>50[1][2][3]
EGFr>50[1][2][3]
c-Src>50[1][2][3]
InsR>50[1][2][3]

Table 3: Pim-1 Kinase Inhibitory Activity

Compound IDR Group at C6KinaseIC50 (nM)Reference
Compound 4 Substituted PhenylPim-111.4[4]
Compound 10 Substituted PhenylPim-117.2[4]
Staurosporine -Pim-116.7[4]

Table 4: Janus Kinase 3 (JAK3) Inhibitory Activity

Compound IDR Group at C6KinaseIC50 (nM)Reference
Compound 10f Substituted PhenylJAK32.0[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to introduce diversity at the C6 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[6]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • If a single solvent was used, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-substituted-2-aminopyrido[2,3-d]pyrimidin-4(3H)-one product.[7][8]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Reaction Mixture Preparation: In the wells of a microplate, add the assay buffer, the kinase, and the inhibitor at various concentrations.

  • Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FGFR->GRB2 Recruits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGF Receptor Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one Suzuki Suzuki-Miyaura Coupling with Arylboronic Acid Start->Suzuki Purification1 Purification (Column Chromatography) Suzuki->Purification1 Characterization Structural Characterization (NMR, MS) Purification1->Characterization Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Synthesis and Evaluation of Inhibitors.

References

Application Note and Protocol: N-Alkylation of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2][3][4][5] N-alkylation of this core structure is a critical synthetic transformation for the generation of diverse chemical libraries for drug discovery, as the introduction of various alkyl groups can significantly modulate the pharmacological properties of the parent molecule. This document provides a detailed protocol for the N-alkylation of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. The protocol focuses on the use of cesium carbonate as a mild and effective base to promote regioselective alkylation.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective method.[6][7][8] The reaction typically proceeds via nucleophilic substitution, where the deprotonated nitrogen atom of the pyridopyrimidinone ring attacks the electrophilic carbon of the alkyl halide. The regioselectivity of the alkylation (i.e., the specific nitrogen atom that gets alkylated) can be influenced by the choice of base and reaction conditions. The use of cesium carbonate is often favored as it can enhance the nucleophilicity of the desired nitrogen atom, leading to higher yields and selectivity, a phenomenon sometimes referred to as the "cesium effect".[9][10][11]

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.) (1.1 - 1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add cesium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 - 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system for TLC would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of this compound. The yields and regioselectivity are illustrative and may vary depending on the specific alkylating agent and precise reaction conditions.

EntryAlkylating Agent (R-X)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideCs₂CO₃ (1.5)DMF60485-95
2Ethyl BromideCs₂CO₃ (1.5)DMF70680-90
3Benzyl BromideCs₂CO₃ (1.5)DMF50390-98
4Allyl BromideK₂CO₃ (2.0)DMF80870-85
5Propargyl BromideK₂CO₃ (2.0)Acetonitrile701065-80

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve Substrate in DMF start->dissolve 1. add_base Add Cs₂CO₃ dissolve->add_base 2. add_alkylating Add Alkylating Agent add_base->add_alkylating 3. heat_monitor Heat and Monitor by TLC add_alkylating->heat_monitor 4. cool Cool to RT heat_monitor->cool 5. quench_extract Quench with H₂O and Extract cool->quench_extract 6. wash Wash with Brine quench_extract->wash 7. dry_concentrate Dry and Concentrate wash->dry_concentrate 8. purify Purify by Chromatography dry_concentrate->purify 9. end_node Final Product purify->end_node

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product N-Alkylated Product reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product base Base (e.g., Cs₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat heat->product

Caption: Logical relationship of reactants and conditions leading to the N-alkylated product.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved CDK4/6 inhibitor Palbociclib. The functionalization of this core, particularly at the 6-position, is crucial for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at this position.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one with various organoboron reagents. The protocols are based on established literature precedents for similar substrates and are intended to serve as a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is essential for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions on related bromopyridine and bromopyrimidine systems. This data can guide the selection of optimal conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9012~85-95
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Toluene1001699
32-Amino-5-bromopyrimidine3-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)DMF100888
46-Chloropyrido[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/Ethanol110-Good
52-BromopyridinePhenylboronic acidPd(OAc)₂ (0.016) / PPh₃ (0.048)Na₂CO₃ (1.3)n-Propanol/H₂OReflux1High

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product R-R' ArylHalide Ar-X ArylHalide->OxAdd R-X BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation R'-B(OH)₂ Base Base Base->Transmetalation caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Experimental_Workflow start Start setup Reaction Setup: Combine this compound, boronic acid, and base in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). setup->inert reagents Add Catalyst and Solvent: Add Pd catalyst and degassed solvent. inert->reagents reaction Heat Reaction: Stir at the specified temperature. reagents->reaction monitor Monitor Progress: Use TLC or LC-MS. reaction->monitor workup Work-up: Cool, quench, and extract with an organic solvent. monitor->workup Upon completion purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify analyze Analysis: Characterize the product using NMR, MS, etc. purify->analyze end End analyze->end caption Figure 2: A typical experimental workflow for Suzuki coupling reactions. Key_Parameters center_node Suzuki Coupling Outcome catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->center_node ligand Ligand (e.g., PPh₃, SPhos, XPhos) ligand->center_node base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->center_node solvent Solvent (e.g., Dioxane, Toluene, DMF) solvent->center_node temperature Temperature temperature->center_node substrate Substrate Scope (Arylboronic Acid) substrate->center_node caption Figure 3: The influence of key parameters on the Suzuki coupling reaction outcome.

Application Notes and Protocols for Fragment-Based Drug Discovery Using 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fragment, 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one , in fragment-based drug discovery (FBDD) campaigns, particularly targeting protein kinases. The protocols outlined below are based on established FBDD methodologies and the known propensity of the pyridopyrimidine scaffold to interact with kinase active sites.

Introduction to this compound as a Fragment

This compound is an excellent starting fragment for FBDD due to its desirable physicochemical properties. It possesses a molecular weight of 241.04 g/mol , which is within the typical range for fragments, and contains both hydrogen bond donors and acceptors, facilitating interactions with protein targets.[1] The pyridopyrimidine core is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2] This scaffold is a key component in several approved kinase inhibitors, making it a privileged structure for targeting this enzyme class.

The bromine atom at the 6-position serves as a valuable synthetic handle, allowing for facile chemical elaboration during the hit-to-lead optimization phase. This enables the exploration of structure-activity relationships (SAR) and the improvement of potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Workflow

FBDD is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[3][4] The workflow typically involves three main stages: fragment screening, hit validation, and hit-to-lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Fragment Hits Fragment Hits Biophysical Screening->Fragment Hits Identification Structural Biology Structural Biology Fragment Hits->Structural Biology Validation Validated Hits Validated Hits Structural Biology->Validated Hits SAR by Chemistry SAR by Chemistry Validated Hits->SAR by Chemistry Optimization Lead Compound Lead Compound SAR by Chemistry->Lead Compound

A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Fragment Library Preparation

The starting fragment, this compound, should be of high purity (>95%) and solubility.

Protocol:

  • Purity Analysis: Confirm the purity of the fragment using High-Performance Liquid Chromatography (HPLC) and characterize its identity using ¹H NMR and Mass Spectrometry.

  • Solubility Assessment: Determine the solubility of the fragment in the screening buffer (e.g., PBS, HEPES) to ensure it can be screened at the required concentrations without precipitation. A typical starting concentration for fragment screening is in the range of 100 µM to 1 mM.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

Primary Fragment Screening (Hit Identification)

A variety of biophysical techniques can be employed to detect the weak binding of fragments to the target protein. Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA) are commonly used methods.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified target kinase onto a sensor chip.

  • Fragment Screening: Inject a solution of this compound in running buffer over the sensor chip surface at a defined concentration (e.g., 200 µM).

  • Data Analysis: Monitor the change in the SPR signal (response units) to detect binding. A significant and concentration-dependent response indicates a potential hit.

Protocol: Thermal Shift Assay (TSA)

  • Assay Setup: In a 96-well plate, mix the target kinase with a fluorescent dye (e.g., SYPRO Orange) and the fragment at various concentrations.

  • Thermal Denaturation: Gradually increase the temperature of the plate in a real-time PCR instrument and monitor the fluorescence.

  • Data Analysis: The binding of a fragment stabilizes the protein, resulting in an increase in the melting temperature (Tm). A significant shift in Tm (ΔTm) compared to the control (protein and dye only) indicates a hit.

Hit Validation and Characterization

Hits from the primary screen must be validated to confirm their binding and determine their binding affinity and mechanism. X-ray crystallography is the gold standard for validating fragment hits as it provides structural information about the binding mode.

Protocol: X-ray Crystallography

  • Protein Crystallization: Obtain high-quality crystals of the target kinase.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the soaked crystals and solve the co-crystal structure. The resulting electron density map will reveal the binding pose of the fragment in the protein's active site.

Hit-to-Lead Optimization

Once a fragment hit is validated, medicinal chemistry efforts are employed to grow the fragment into a more potent lead compound. The bromine atom on this compound is an ideal point for chemical modification.

Protocol: Structure-Activity Relationship (SAR) by Suzuki Coupling

  • Reaction Setup: Perform a Suzuki coupling reaction between this compound and a library of boronic acids. This will introduce a variety of substituents at the 6-position.

  • Purification and Characterization: Purify the resulting derivatives using column chromatography and characterize them using NMR and mass spectrometry.

  • Biological Evaluation: Screen the synthesized analogs for their inhibitory activity against the target kinase using an in vitro kinase assay (e.g., an ATP-competitive binding assay).

  • SAR Analysis: Analyze the relationship between the chemical modifications and the observed biological activity to guide further optimization.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from an FBDD campaign targeting a protein kinase (e.g., p38 MAPK or EGFR) starting with this compound.

Table 1: Physicochemical Properties of the Starting Fragment

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅BrN₄O
Molecular Weight 241.04 g/mol
CAS Number 120040-42-8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
cLogP 0.85

Table 2: Hit Identification and Validation Data

Fragment IDScreening MethodResultBinding Affinity (KD)Ligand Efficiency (LE)
F001SPRHit150 µM0.35
F001TSAHit (ΔTm = 2.5 °C)--
F001X-ray CrystallographyConfirmed Binding in ATP pocket--

Table 3: Representative Hit-to-Lead Optimization Data (SAR at 6-position)

Compound IDR-group at 6-positionKinase IC50 (nM)
F001 (Hit) -Br>100,000
Lead-01 4-fluorophenyl5,200
Lead-02 3-hydroxyphenyl1,800
Lead-03 4-(morpholinomethyl)phenyl250
Optimized Lead N-methyl-4-piperazinyl35

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for p38 MAPK, a common target for pyridopyrimidine-based inhibitors.

p38_MAPK_Pathway cluster_input Upstream Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response Stress Stress TAK1 TAK1 Stress->TAK1 Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 MKK3_6 MKK3_6 TAK1->MKK3_6 ASK1->MKK3_6 p38_MAPK p38_MAPK MKK3_6->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p38_MAPK->Cell_Cycle_Arrest Inhibitor Pyridopyrimidine Inhibitor Inhibitor->p38_MAPK

Simplified p38 MAPK signaling pathway and the point of inhibition.

These application notes and protocols provide a foundational framework for initiating an FBDD project with this compound. Successful execution will depend on the specific target protein and the iterative nature of the drug discovery process.

References

Application of Pyrido[2,3-d]pyrimidines in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Their structural similarity to purines allows them to interact with a variety of enzymatic targets involved in cancer cell proliferation and survival. This document provides an overview of their application in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanism of Action

Pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit anticancer activity by targeting several key players in oncogenic signaling pathways. These include:

  • Tyrosine Kinase Inhibition: Many pyrido[2,3-d]pyrimidine derivatives are designed as inhibitors of tyrosine kinases, which are crucial for cell signaling and are often dysregulated in cancer.[1] A primary target in this class is the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in non-small cell lung cancer (NSCLC) and other malignancies.[3][4][5] Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation inhibitors.[3][6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrido[2,3-d]pyrimidin-7-ones, in particular, have been identified as potent and selective inhibitors of CDK4 and CDK6.[7] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and preventing cancer cell proliferation. Palbociclib, an approved drug for breast cancer, features this core structure.[7][8]

  • VEGFR-2 Inhibition: Some derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[9]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. Certain pyrido[2,3-d]pyrimidines act as antifolates, showing potent inhibition of DHFR.[2][8]

Quantitative Data

The following tables summarize the in vitro efficacy of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

Table 1: Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 8a A-549 (Lung)16.2
Compound 8a PC-3 (Prostate)7.98[6]
Compound 8b A-549 (Lung)16[6]
Compound 8d A-549 (Lung)7.23[6]
Compound 8d PC-3 (Prostate)7.12[6]
Compound 9a PC-3 (Prostate)9.26[6]
Compound 5a (pyridone-based)MCF-7 (Breast)1.77[9]
Compound 5e (pyridone-based)MCF-7 (Breast)1.39[9]
Compound 6b HepG2 (Liver)2.68[9]
Compound 52 HepG-2 (Liver)0.3[2]
Compound 52 PC-3 (Prostate)6.6[2]
Compound 52 HCT-116 (Colon)7[2]
Compound 55 HepG-2 (Liver)0.3[2]
Compound 63 PC-3 (Prostate)1.54[2]
Compound 63 A-549 (Lung)3.36[2]
Compound B1 H1975 (Lung, L858R/T790M)0.087[4][5]
Compound B7 H1975 (Lung, L858R/T790M)0.023[4]
Compound B7 A549 (Lung)0.441[4]
Compound 40 A549 (Lung)9.6

Table 2: Kinase Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 8a EGFRWT99[6]
Compound 8a EGFRT790M123[6]
Compound 5a (pyridone-based)VEGFR-2217[9]
Compound 5e (pyridone-based)VEGFR-2124[9]
Compound 5e (pyridone-based)HER-277[9]
Compound 65 CDK6115.38[2]
Compound 66 CDK6726.25[2]
Compound B1 EGFRL858R/T790M13[4][5]
PD180970p210Bcr-Abl170[2]
Compound 11 PIM-121.4
Compound 4 PIM-134.6

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by pyrido[2,3-d]pyrimidines and a general workflow for their experimental evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

CDK46_Pathway cluster_pRb_E2F GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induces CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates PyridoPyrimidinone Pyrido[2,3-d]pyrimidin-7-one Inhibitor PyridoPyrimidinone->CyclinD_CDK46 Inhibits pRb pRb E2F E2F G1_S_Transition G1-S Phase Transition pRb_E2F->G1_S_Transition Represses

CDK4/6 signaling pathway and its inhibition by pyrido[2,3-d]pyrimidin-7-ones.

Experimental_Workflow Synthesis Synthesis & Characterization of Pyrido[2,3-d]pyrimidines BiochemicalAssay Biochemical Assays (Kinase Inhibition) Synthesis->BiochemicalAssay CellViability Cell-Based Assays (MTT - Cell Viability) BiochemicalAssay->CellViability MechanismStudies Mechanistic Studies CellViability->MechanismStudies Apoptosis Apoptosis Assay (Caspase-3) MechanismStudies->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismStudies->CellCycle InVivo In Vivo Studies (Xenograft Models) MechanismStudies->InVivo

General experimental workflow for the evaluation of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

Cell Viability/Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrido[2,3-d]pyrimidine compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, CDK4/6, VEGFR-2) by quantifying the phosphorylation of a substrate. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are commonly used.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK4/Cyclin D1, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Pyrido[2,3-d]pyrimidine compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white-walled assay plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay (Caspase-3 Colorimetric Assay)

Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be measured colorimetrically.

Materials:

  • Cells treated with pyrido[2,3-d]pyrimidine compounds

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA)

  • DTT

  • 96-well plate

  • Microplate reader

Protocol:

  • Induce apoptosis in cells by treating with the test compounds for a specified time.

  • Harvest and count the cells (approximately 1-5 x 106 cells per sample).

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well.

  • Add 2X Reaction Buffer (containing DTT) to each sample.

  • Add the DEVD-pNA substrate to initiate the reaction.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with pyrido[2,3-d]pyrimidine compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compounds for the desired duration.

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.

  • Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting the fluorescence data.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a versatile and promising platform for the development of novel anticancer therapeutics. Its ability to be readily modified allows for the targeting of a wide range of oncogenic drivers, including receptor tyrosine kinases and cell cycle regulators. The protocols outlined in this document provide a framework for the preclinical evaluation of new pyrido[2,3-d]pyrimidine derivatives, from initial screening of their cytotoxic effects to detailed mechanistic studies. Further research in this area is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for clinical translation.

References

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: A Versatile Building Block for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting the two. The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors. The specific derivative, 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, presents a valuable and versatile starting point for the synthesis of novel PROTACs. The presence of a bromine atom at the 6-position provides a convenient chemical handle for the attachment of various linkers, enabling the exploration of a wide chemical space for optimal PROTAC design. This document provides detailed application notes and experimental protocols for utilizing this building block in the development of PROTACs targeting key oncogenic proteins.

Rationale for Use and Potential Targets

The pyrido[2,3-d]pyrimidine core has been successfully employed in the design of inhibitors for several clinically relevant kinases. This established binding affinity makes it an excellent "warhead" for PROTACs. By converting a known inhibitor into a degrader, it is possible to overcome mechanisms of resistance to traditional inhibitors and achieve a more profound and sustained therapeutic effect.

Potential Protein Targets:

  • Epidermal Growth factor Receptor (EGFR): The pyrido[2,3-d]pyrimidine scaffold has been utilized in the development of EGFR inhibitors.[2] PROTACs based on this scaffold could be effective in degrading both wild-type and mutant forms of EGFR, which are implicated in various cancers.

  • Son of Sevenless Homolog 1 (SOS1): Recent studies have described the development of SOS1 inhibitors and PROTACs based on a pyrido[2,3-d]pyrimidin-7-one core.[3] SOS1 is a guanine nucleotide exchange factor that activates KRAS, a key player in many cancers.

  • Kirsten RAt Sarcoma virus (KRAS): Derivatives of the related pyrido[4,3-d]pyrimidine scaffold have been explored as KRAS-G12D inhibitors, and their conversion into PROTACs has been reported.[1][4] Given the structural similarity, the this compound building block is a promising starting point for developing KRAS degraders.

Data Presentation: Efficacy of Pyrido[2,3-d]pyrimidine-based PROTACs

The following table summarizes the reported in vitro efficacy of PROTACs derived from pyrido[2,3-d]pyrimidine and similar scaffolds, demonstrating their potential for potent protein degradation and cellular activity.

PROTAC Name/IDTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM) (Cell Viability)Reference
SOS1 PROTAC SOS1MIA PaCa-2~50>90Not Reported[3]
KRAS-G12D PROTAC (26a) KRAS-G12DPanc1>1000Not Reported3000-5000[1][4]
KRAS-G12D PROTAC (26b) KRAS-G12DPanc1>1000Not Reported3000-5000[1][4]

Note: Data is sourced from publicly available literature. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. IC50 for cell viability indicates the concentration at which the PROTAC inhibits cell growth by 50%.

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-based PROTAC

This protocol provides a general methodology for the synthesis of a PROTAC using this compound as the warhead. The bromine at the 6-position can be functionalized, for example, via a Suzuki or Sonogashira coupling, to introduce a linker with a terminal functional group (e.g., an amine or carboxylic acid) for subsequent conjugation to an E3 ligase ligand.

Step 1: Linker Attachment to the Warhead

A plausible synthetic route involves a Sonogashira coupling of this compound with a terminal alkyne-bearing linker.

  • Materials:

    • This compound

    • Linker with a terminal alkyne and a protected functional group (e.g., Boc-protected amine)

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • To a solution of this compound and the alkyne-linker in the anhydrous solvent, add the palladium catalyst, CuI, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

    • Purify the product by column chromatography.

Step 2: Deprotection of the Linker

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane for Boc deprotection).

    • Add the deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.

    • Monitor the reaction until completion and then remove the solvent and excess reagent under reduced pressure to yield the linker-functionalized warhead.

Step 3: Coupling of the Linker-Warhead to the E3 Ligase Ligand

This step involves forming an amide bond between the linker-functionalized warhead and an E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or a VHL ligand) that has a carboxylic acid functional group.

  • Materials:

    • Linker-functionalized warhead with a terminal amine

    • E3 ligase ligand with a carboxylic acid

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand in the anhydrous solvent and add the coupling reagent and base.

    • Stir for a few minutes to activate the carboxylic acid.

    • Add a solution of the linker-functionalized warhead to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Complete cell culture medium

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100 °C for 5-10 minutes.

    • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4 °C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cell line of interest

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

PROTAC_MOA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of action for a PROTAC molecule.

Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one (Warhead) Step1 Step 1: Linker Attachment (e.g., Sonogashira Coupling) Start->Step1 Intermediate1 Linker-Functionalized Warhead (Protected) Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Linker-Functionalized Warhead (Deprotected) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Step3 End Final PROTAC Molecule Step3->End

Caption: Proposed workflow for PROTAC synthesis.

EGFR_Signaling cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS1 Grb2/SOS1 EGFR->Grb2_SOS1 PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of pyrido[2,3-d]pyrimidine derivatives, a promising class of compounds with demonstrated potential in oncology. This document outlines detailed protocols for relevant biochemical and cell-based assays to identify and characterize the inhibitory activity of these derivatives against various cancer-associated kinases and signaling pathways.

Introduction to Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents.[1] Their structural similarity to purines allows them to interact with a variety of biological targets, most notably protein kinases that are often dysregulated in cancer.[1][2] Several derivatives have shown potent inhibitory activity against key kinases involved in oncogenic signaling pathways, including BCR-ABL, Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and PIM-1 kinase.[2][3][4]

This document details standardized HTS assays to evaluate the efficacy of novel pyrido[2,3-d]pyrimidine derivatives, enabling the identification of lead compounds for further drug development.

I. Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of compounds on purified kinase enzymes. Luminescence-based assays, which measure the amount of ATP consumed during the kinase reaction, are highly suitable for HTS due to their sensitivity and scalability.

A. Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol describes a universal, luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[4]

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-d]pyrimidine test compounds in DMSO, starting from a high concentration (e.g., 10 mM).

    • Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation (384-well format):

    • Dispense 1 µL of each compound dilution (or control) into the appropriate wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT for PIM-1 kinase).[4] The specific kinase and substrate will depend on the target of interest (e.g., PIM-1, EGFR, BCR-ABL).

    • Dispense 2 µL of the 2X kinase/substrate solution into each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

B. Quantitative Data Summary: Kinase Inhibition

The following table summarizes the inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[4]
Compound 10 PIM-117.2[4]
Compound 11 PIM-121.4[4]
Compound 6 PIM-134.6[4]
Compound B1 EGFRL858R/T790M13[3]
PD180970Bcr-Abl2.5[1]

II. Cell-Based Assays

Cell-based assays are crucial for evaluating the anti-proliferative effects of compounds in a cellular context, providing insights into their cell permeability, and overall efficacy.

A. MTT Cell Proliferation Inhibition Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivatives in culture medium.

    • Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

B. Quantitative Data Summary: Cytotoxicity

The following table presents the cytotoxic activity of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 52 HepG-20.3[1]
Compound 55 HepG-20.3[1]
Compound 59 HepG-20.6[1]
Compound 6 HepG-20.99[4]
Compound 4 MCF-70.57[4]
Compound 6 MCF-73.15[4]
Compound B1 H19750.087[3]
Compound B7 H19750.023[3]
PD166326K5620.0003[1]

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrido[2,3-d]pyrimidine derivatives requires knowledge of the key signaling pathways they inhibit. The following diagrams, generated using Graphviz, illustrate these pathways and a typical HTS workflow.

A. Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivative PyridoPyrimidine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivative PyridoPyrimidine->Raf Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway, a common target for pyrido[2,3-d]pyrimidines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivative PyridoPyrimidine->JAK Inhibition HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization CompoundLibrary Pyrido[2,3-d]pyrimidine Library PrimaryAssay Biochemical HTS (e.g., ADP-Glo) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (% Inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse CellBasedAssay Cell-Based Assay (e.g., MTT) DoseResponse->CellBasedAssay HitConfirmation Confirmed Hits CellBasedAssay->HitConfirmation SAR Structure-Activity Relationship (SAR) HitConfirmation->SAR ADMET In Vitro ADMET Profiling SAR->ADMET LeadCompounds Lead Compounds ADMET->LeadCompounds

References

Application Note: Synthesis of Potent EGFR Inhibitors from 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in various cancers.[1] The pyrido[2,3-d]pyrimidine scaffold serves as a crucial pharmacophore for developing potent EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed protocols for the synthesis of novel EGFR inhibitors utilizing 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one as a versatile starting material. We outline a general synthetic workflow, a specific protocol for Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl moieties at the C6-position, and a method for evaluating the biological activity of the synthesized compounds. Structure-activity relationship (SAR) data for representative compounds are summarized to guide future drug design efforts.

EGFR Signaling Pathway Overview

EGFR is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF), transitions from an inactive monomer to an active homodimer.[2] This activation triggers autophosphorylation of tyrosine residues in the C-terminal domain, initiating downstream signaling cascades.[2] The two primary pathways activated are the RAS/RAF/MEK/ERK and the PI3K/AKT axes, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4] Mutations or overexpression of EGFR can lead to constitutive activation of these pathways, driving oncogenesis.[5] Small-molecule TKIs act by competitively binding to the ATP-binding site in the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization & Autophosphorylation RAS RAS Dimer->RAS Activation PI3K PI3K Dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimer Inhibition Ligand EGF Ligand Ligand->EGFR Binding

Caption: Simplified EGFR signaling cascade and point of TKI intervention.

Synthetic Strategy and Workflow

The bromine atom at the C6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling reaction with various boronic acids or esters is a particularly effective method for generating a library of novel C6-aryl or C6-heteroaryl substituted pyrido[2,3-d]pyrimidines.

Synthesis_Workflow start Starting Material: 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structure Confirmation (NMR, MS) purification->characterization evaluation Biological Evaluation (EGFR Kinase Assay) characterization->evaluation end Lead Compound Identification evaluation->end

Caption: General workflow for synthesis and evaluation of EGFR inhibitors.

Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of C6-substituted pyrido[2,3-d]pyrimidine derivatives.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the carbonate base (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) to yield the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro EGFR Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against wild-type (WT) and mutant EGFR.

Materials:

  • Recombinant human EGFR kinase domains (WT and/or mutants like L858R/T790M)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Poly-GT (poly(Glu, Tyr) 4:1) substrate

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound solutions or DMSO (as a control) to the wells of a 384-well plate.

  • Add the EGFR enzyme and substrate solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-coupled streptavidin).

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Structure-Activity Relationship (SAR) and Biological Data

The substitution at the C6-position of the pyrido[2,3-d]pyrimidine core significantly influences the inhibitory potency and selectivity against EGFR. A library of compounds can be synthesized from the 2-Amino-6-bromo intermediate to explore these relationships. Below is a summary of representative data from published literature for analogous compounds.

Compound IDR-Group at C6-PositionEGFRWT IC₅₀ (nM)EGFRL858R/T790M IC₅₀ (nM)Reference
B1 4,5,6,7-tetrahydrothieno[3,2-c]pyridine>100013[8][9]
B7 N-methylpyrazole analogue>1005.9[8]
PD-089828 2,6-dichlorophenyl450Not Reported[10][11]
Compound 25h 2,4-disubstituted 6-(5-substituted pyridin-2-amino)Not Reported23.3[12]
Compound 8a Substituted Phenyl100123[13]
Compound 24 2-aminopyrimidine>10009.9[14]

Note: The data presented is for structurally related pyrido[2,3-d]pyrimidine derivatives and serves as a guide for the expected activity of compounds synthesized from the specified starting material.

The data indicates that careful selection of the C6-substituent is critical for achieving high potency and selectivity for mutant forms of EGFR over the wild-type, a key attribute for reducing side effects associated with inhibiting wild-type EGFR.[14] For instance, compounds B1 and 24 show over 76-fold and 100-fold selectivity for the mutant EGFR, respectively.[8][9][14]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel EGFR inhibitors. The protocols provided herein offer a robust framework for the generation and evaluation of compound libraries based on this scaffold. The Suzuki-Miyaura coupling allows for extensive exploration of the structure-activity relationships at the C6-position, enabling the development of potent and selective inhibitors targeting clinically relevant EGFR mutations.

References

Application Notes and Protocols: Developing Adenosine Kinase Inhibitors with a Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of adenosine kinase (AK) inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. This document includes key data on the structure-activity relationships (SAR) of these compounds, detailed protocols for essential experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Adenosine kinase (AK) is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[1] Inhibition of AK leads to an increase in local adenosine levels, which can then modulate a variety of physiological processes through adenosine receptors. This makes AK an attractive therapeutic target for conditions such as pain, inflammation, epilepsy, and ischemia. The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising structural motif for the development of potent and selective AK inhibitors.

Data Presentation: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Analogues

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidine derivatives against adenosine kinase. The data highlights the impact of various substituents on the potency of these compounds.

CompoundR5R6R7AK IC50 (nM)
1 PhenylPhenylThien-2-yl1.2
2 4-FluorophenylPhenylThien-2-yl0.8
3 4-ChlorophenylPhenylThien-2-yl0.7
4 4-MethylphenylPhenylThien-2-yl1.5
5 Phenyl4-FluorophenylThien-2-yl1.1
6 Phenyl4-ChlorophenylThien-2-yl0.9
7 Phenyl4-MethylphenylThien-2-yl1.8
8 PhenylPhenylPhenyl15
9 PhenylPhenyl4-Pyridyl25
10 CyclohexylPhenylThien-2-yl5.3
11 PhenylCyclohexylThien-2-yl4.7

Data adapted from a study on 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase.

Mandatory Visualizations

Adenosine Kinase Signaling Pathway

Adenosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR A3R A3 Receptor Adenosine_ext->A3R Adenosine_int Adenosine Adenosine_ext->Adenosine_int ENTs G_protein G-protein Signaling A1R->G_protein A2AR->G_protein A3R->G_protein cAMP ↓ cAMP G_protein->cAMP PLC ↑ PLC G_protein->PLC AK Adenosine Kinase (AK) Adenosine_int->AK ATP AMP AMP AK->AMP Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->AK SAH S-adenosyl- homocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH SAHH->Adenosine_int Homocysteine Homocysteine SAHH->Homocysteine Transmethylation Transmethylation (e.g., DNA methylation) Transmethylation->SAH

Caption: Simplified Adenosine Kinase signaling pathway and points of inhibition.

Experimental Workflow for Screening Adenosine Kinase Inhibitors

Experimental_Workflow cluster_workflow Screening Workflow start Start: Compound Library (Pyrido[2,3-d]pyrimidines) assay_prep Assay Preparation: Recombinant AK, ATP, Adenosine, Test Compounds start->assay_prep incubation Enzymatic Reaction Incubation assay_prep->incubation detection Signal Detection (e.g., Luminescence for ADP) incubation->detection data_analysis Data Analysis: Calculate % Inhibition, IC50 determination detection->data_analysis hit_validation Hit Validation: Cell-based Assays data_analysis->hit_validation hit_validation->data_analysis Inactive lead_optimization Lead Optimization: SAR Studies hit_validation->lead_optimization Active end End: Candidate Drug lead_optimization->end

Caption: A typical experimental workflow for the screening of adenosine kinase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Adenosine Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against adenosine kinase. This method measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solution or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution containing adenosine kinase and adenosine in the assay buffer. Add 2.5 µL of this solution to each well. The final concentration of adenosine should be at or near its Michaelis constant (Km) for the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of an ATP solution in the assay buffer to each well. The final ATP concentration should also be at or near its Km.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and produce a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Adenosine Phosphorylation Assay

This protocol measures the ability of adenosine kinase inhibitors to prevent the phosphorylation of adenosine in a cellular context.

Materials:

  • Human cell line expressing adenosine kinase (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • [³H]-Adenosine (radiolabeled)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, wash the cells with PBS and then pre-incubate them with the test compounds at various concentrations in a serum-free medium for 30 minutes.

  • Radiolabeling: Add [³H]-Adenosine to each well to a final concentration of 1 µM and incubate for an additional 60 minutes.

  • Cell Lysis: Terminate the assay by washing the cells with ice-cold PBS and then lysing them with a suitable lysis buffer.

  • Separation of Nucleotides: Apply the cell lysates to DEAE-cellulose columns to separate the radiolabeled adenosine from the phosphorylated products (AMP, ADP, ATP).

  • Quantification: Elute the phosphorylated nucleotides from the columns and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled phosphorylated products in the compound-treated cells relative to the vehicle-treated control cells. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: In Vivo Efficacy Model - Formalin-Induced Pain in Rodents

This protocol describes a common preclinical model to evaluate the analgesic effects of adenosine kinase inhibitors.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain)

  • Test compound formulated in a suitable vehicle for oral or intraperitoneal administration

  • Formalin solution (5% in saline)

  • Observation chambers with a clear floor

  • Timer

Procedure:

  • Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection (e.g., 60 minutes for oral administration).

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), representing inflammatory pain.

  • Data Analysis: Compare the total time spent in nociceptive behaviors in the compound-treated groups to the vehicle-treated group for both phases. A significant reduction in this time indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

References

Application Notes and Protocols: Synthesis of TTK Inhibitors Using 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1] Overexpression of TTK is implicated in various cancers, making it a promising therapeutic target for the development of novel anticancer agents. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of TTK inhibitors utilizing 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one as a key starting material.

Signaling Pathway of TTK

TTK plays a pivotal role in the spindle assembly checkpoint, a crucial cell cycle control mechanism. When chromosomes are not correctly attached to the spindle microtubules, the SAC is activated to delay the onset of anaphase. TTK is a key upstream kinase in this pathway, phosphorylating multiple downstream targets to initiate the checkpoint signal. Inhibition of TTK can lead to premature anaphase entry, chromosome missegregation, and ultimately, cell death in cancer cells that are often characterized by high mitotic rates and dependency on a functional SAC.

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Unattached Kinetochores Unattached Kinetochores TTK TTK Unattached Kinetochores->TTK recruits & activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) TTK->SAC_Proteins phosphorylates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers TTK_Inhibitor TTK Inhibitor (e.g., Pyrido[2,3-d]pyrimidine derivative) TTK_Inhibitor->TTK inhibits

Caption: Simplified TTK signaling pathway in the spindle assembly checkpoint.

Application of this compound in TTK Inhibitor Synthesis

This compound is a versatile starting material for the synthesis of a variety of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing diverse aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino group at the 2-position and the lactam nitrogen at the 3- or 8-position can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Experimental Protocols

The following protocols describe a representative synthetic route to a potent TTK inhibitor starting from this compound. This multi-step synthesis involves an initial Suzuki-Miyaura coupling, followed by N-alkylation and subsequent functionalization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the introduction of an aryl group at the 6-position of the pyrido[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: N-Alkylation of the Pyrido[2,3-d]pyrimidinone Core

This protocol describes the introduction of an alkyl group at the N8-position.

Materials:

  • 2-Amino-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Alkyl halide (e.g., ethyl iodide) (1.5 eq)

  • Base (e.g., NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the product by flash column chromatography to yield the N8-alkylated product.

Protocol 3: Functionalization of the 2-Amino Group (Example: Amide Coupling)

This protocol describes the acylation of the 2-amino group to introduce further diversity.

Materials:

  • 2-Amino-8-alkyl-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using carboxylic acid, e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure (using acyl chloride):

  • Dissolve 2-Amino-8-alkyl-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and DIPEA (2.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the final TTK inhibitor.

Experimental Workflow Visualization

TTK_Inhibitor_Synthesis Start This compound Intermediate1 2-Amino-6-aryl-pyrido[2,3-d]pyrimidin-4(3H)-one Start->Intermediate1 Suzuki Coupling (Protocol 1) Intermediate2 2-Amino-8-alkyl-6-aryl-pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate1->Intermediate2 N-Alkylation (Protocol 2) FinalProduct Final TTK Inhibitor Intermediate2->FinalProduct Functionalization (Protocol 3)

Caption: Synthetic workflow for TTK inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of a series of representative pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against TTK. Lower IC₅₀ values indicate higher potency.

Compound IDR¹ (at C2)R² (at C6)R³ (at N8)TTK IC₅₀ (nM)[2]
5a NH₂PhenylEthyl>10000
5b NH₂4-FluorophenylEthyl3400
5o NH₂3-PhenoxyphenylCyclopentyl23
5p NH₂3-(4-Fluorophenoxy)phenylCyclopentyl31
5q NH₂3-(Pyridin-3-yloxy)phenylCyclopentyl45

Biochemical Assay Protocol: TTK Kinase Activity

The inhibitory activity of the synthesized compounds against TTK can be determined using a variety of biochemical assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant TTK enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (containing DTT)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant TTK enzyme, and the inhibitor solution.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay Workflow Visualization

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Add TTK Enzyme, Inhibitor, and Buffer B Pre-incubation A->B C Add ATP and Substrate B->C D Kinase Reaction Incubation C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubation E->F G Add Kinase Detection Reagent (Generate Luminescence) F->G H Incubation G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ TTK kinase assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent and selective TTK inhibitors. The synthetic protocols outlined provide a framework for the generation of diverse libraries of compounds based on the pyrido[2,3-d]pyrimidine scaffold. The provided data and assay methodologies will aid researchers in the discovery and development of novel therapeutics targeting TTK for the treatment of cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and yield optimization.

Synthesis Overview

The synthesis of the pyrido[2,3-d]pyrimidine core can be challenging. A common strategy involves the cyclization of a suitably substituted aminopyridine precursor. Low yields can often be attributed to incomplete reactions, the formation of side products, or degradation of materials under harsh conditions. Understanding the reaction mechanism and critical parameters is key to successful synthesis.

Synthesis_Pathway SM 2-Amino-6-bromo-3-cyanopyridine Reaction Cyclocondensation SM->Reaction Starting Material R1 Guanidine Hydrochloride R1->Reaction Base Base (e.g., NaOEt) Solvent (e.g., Ethanol) Base->Reaction Product 2-Amino-6-bromopyrido[2,3-d] pyrimidin-4(3H)-one Reaction->Product High Temperature

Caption: Plausible synthetic route for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis that can lead to low yields.

Q1: My reaction is incomplete, with significant starting material remaining. What are the potential causes and solutions?

A1: Incomplete conversion is a frequent cause of low yield. Several factors could be responsible:

  • Insufficient Reaction Time or Temperature: The cyclocondensation reaction often requires elevated temperatures and prolonged reaction times to proceed to completion.

  • Reagent Purity and Stoichiometry: The purity of starting materials, especially the aminopyridine precursor and guanidine, is critical. Moisture can interfere with the reaction. Ensure accurate molar ratios are used.

  • Ineffective Base or Solvent: The choice of base and solvent is crucial for the reaction's success. Sodium ethoxide in ethanol is commonly used, but other systems might be necessary depending on the specific substrate.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Side reactions can compete with the desired product formation, significantly reducing the yield.

  • Hydrolysis: The cyano group in the starting material or intermediates can be susceptible to hydrolysis under basic conditions, especially if water is present. Ensure the use of anhydrous solvents and reagents.

  • Dimerization or Polymerization: Starting materials or reactive intermediates may self-condense or polymerize at high temperatures.

  • Degradation: The pyrido[2,3-d]pyrimidine core can be unstable under excessively harsh conditions (e.g., very high temperatures or strongly acidic/basic environments).[1]

To minimize side products, optimize reaction conditions such as temperature and reaction time.[1] A lower temperature for a longer duration might be beneficial.[1]

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, LC-MS) Start->CheckReaction IsIncomplete Is Reaction Incomplete? CheckReaction->IsIncomplete HasImpurities Significant Impurities Present? IsIncomplete->HasImpurities No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Purity - Use Anhydrous Solvent IsIncomplete->OptimizeConditions Yes OptimizePurification Optimize Purification: - Choose Selective Solvent - Adjust Chromatography Gradient HasImpurities->OptimizePurification No (Loss during workup) CharacterizeByproducts Characterize Byproducts (NMR, MS) HasImpurities->CharacterizeByproducts Yes End Yield Improved OptimizeConditions->End OptimizePurification->End CharacterizeByproducts->OptimizeConditions Adjust conditions to avoid side reactions

Caption: A logical workflow for troubleshooting low product yield.

Q3: My yield is significantly lower after purification. How can I improve product recovery?

A3: Product loss during workup and purification is a common issue. The target compound has limited solubility in many common organic solvents.

  • Precipitation/Recrystallization: This is often the preferred method for purification. However, selecting the right solvent system is crucial to avoid co-precipitation of impurities or leaving too much product in the mother liquor.

  • Column Chromatography: Due to poor solubility, silica gel chromatography can be challenging. If necessary, a polar solvent system (e.g., DCM/Methanol or systems containing DMF/DMSO) may be required, but this can lead to streaking and poor separation.

Data Presentation

Table 1: Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient temperature or time.Increase reaction temperature incrementally (e.g., from 100°C to 120°C) and monitor by TLC/LC-MS. Extend reaction time.
Poor quality of reagents.Use freshly purchased, high-purity starting materials. Ensure guanidine is dry. Use anhydrous solvents.
Multiple Side Products Reaction temperature is too high.Lower the temperature and increase the reaction time.[1]
Presence of water.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Recovery After Workup Product is partially soluble in the wash solvent.Minimize the volume of solvent used for washing the crude product. Use a solvent in which the product is known to be poorly soluble at room temperature.
Difficulty in Purification Poor solubility of the product.For recrystallization, screen various high-boiling polar solvents (e.g., DMF, DMSO, NMP) with an anti-solvent (e.g., water, ethanol).
Table 2: Recommended Reaction Parameters (Starting Point)
Parameter Recommended Value Notes
Reactant Ratio 1.0 eq. 2-Amino-6-bromo-3-cyanopyridineThe aminopyridine is the limiting reagent.
1.5 - 2.0 eq. Guanidine HydrochlorideA slight excess of guanidine can help drive the reaction to completion.
2.0 - 2.5 eq. Sodium EthoxideA sufficient amount of base is needed to neutralize the guanidine salt and catalyze the reaction.
Solvent Anhydrous Ethanol or n-Butanoln-Butanol allows for higher reaction temperatures.
Temperature 80 - 120 °CMonitor the reaction progress to avoid degradation at higher temperatures.
Reaction Time 12 - 24 hoursThe reaction should be monitored by TLC or LC-MS until the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol and may require optimization.

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction) under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use a commercially available solution of sodium ethoxide.

  • Reagent Addition: Add guanidine hydrochloride (1.5 eq.) to the sodium ethoxide solution and stir for 15-20 minutes.

  • Starting Material: Add 2-amino-6-bromo-3-cyanopyridine (1.0 eq.) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) until the pH is approximately 7.

  • Isolation: The product will likely precipitate upon neutralization or upon cooling in an ice bath. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol, to remove salts and impurities.

  • Drying: Dry the solid product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a high-boiling point solvent (e.g., Dimethylformamide - DMF).

  • Dissolution: Heat the mixture until the solid dissolves completely.

  • Precipitation: Slowly add a miscible anti-solvent (e.g., water or ethanol) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination on a Bromopyridopyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination reaction on bromopyridopyrimidine cores. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of a bromopyridopyrimidine core.

Issue 1: Low to No Product Conversion

  • Potential Cause: Catalyst Poisoning or Decomposition. The nitrogen atoms within the pyridopyrimidine core can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] The formation of a fine black precipitate (palladium black) is a clear indicator of catalyst decomposition.[1]

  • Troubleshooting Steps:

    • Ligand Selection: Employ sterically bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can shield the palladium center and disfavor coordination with the substrate's nitrogen atoms.[1]

    • Use a Pre-catalyst: Palladium pre-catalysts, like XPhos Pd G3, are often more stable and reliably generate the active Pd(0) species.[2]

    • Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the active Pd(0) catalyst.[1][2] All reagents and solvents should be thoroughly degassed.[3]

  • Potential Cause: Suboptimal Base Selection. The choice of base is critical and can significantly impact the reaction rate and yield.[4][5]

  • Troubleshooting Steps:

    • Strong, Non-nucleophilic Bases: For many substrates, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[2][6]

    • Weaker Inorganic Bases: If your substrate has base-sensitive functional groups, consider weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Note that this may require higher reaction temperatures or longer reaction times.[2]

  • Potential Cause: Poor Reagent Solubility. Incomplete dissolution of starting materials or the base can lead to an inefficient and slow reaction.[1]

  • Troubleshooting Steps:

    • Solvent Screening: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[1][2] If solubility is an issue, consider screening other solvents like THF or DMF, though be aware that coordinating solvents can sometimes interfere with the catalyst.[1][2]

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

  • Potential Cause: Reaction Conditions Favoring Side Reactions. Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[2]

  • Troubleshooting Steps:

    • Optimize the Base: Using a weaker or less sterically hindered base can sometimes mitigate this side reaction.[2]

    • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[2] Try reducing the temperature and extending the reaction time.

    • Ligand Screening: Certain ligands may be more prone to promoting hydrodehalogenation.[2] Screening different classes of ligands can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination on a bromopyridopyrimidine core challenging?

A1: The primary challenge arises from the electron-deficient nature of the pyridopyrimidine ring system and the presence of multiple nitrogen atoms. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and inhibiting its catalytic activity, a phenomenon known as catalyst poisoning.[1] Careful selection of a sterically hindered ligand is crucial to shield the palladium center and prevent this coordination.[1]

Q2: How do I choose the right catalyst and ligand?

A2: The optimal catalyst and ligand combination is highly dependent on the specific amine and the substitution pattern on your bromopyridopyrimidine core. A good starting point is to screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos, often in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like an XPhos palladacycle.[1][7]

Q3: What is the best base to use for my reaction?

A3: The choice of base is critical.[4][5] Strong, non-nucleophilic bases like NaOtBu are often effective and lead to faster reaction rates.[2] However, for substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, though this might require adjusting the temperature and reaction time.[2]

Q4: Which solvent should I use?

A4: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations as they are non-coordinating and facilitate good solubility for many substrates.[1][2] THF can also be used, but may sometimes result in lower yields.[2]

Q5: My reaction is not going to completion. What should I do?

A5: If your reaction stalls, it could be due to catalyst decomposition.[1] First, ensure your reaction setup is strictly anaerobic and all reagents are pure and dry.[1] If the problem persists, consider screening different ligands, bases, or solvents. A systematic approach, changing one variable at a time, is often the most effective way to optimize the reaction.[1] Monitoring the reaction by TLC or LC-MS can help determine if the catalyst is active initially and then dies over time.[1]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102485
3XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene1101890
4Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801688

This table presents representative data for the amination of bromo-heterocycles and should serve as a starting point for optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyridopyrimidine

Materials:

  • Bromopyridopyrimidine substrate

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., 2 mol%) and the base (e.g., 1.5-2.0 equivalents). If using a separate palladium source and ligand, add them at this stage.

  • Add the bromopyridopyrimidine (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C).[1][8]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.[1]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Prepare Anhydrous/Degassed Reagents and Solvents setup_inert Assemble Glassware Under Inert Atmosphere prep_reagents->setup_inert add_reagents Add Pd Catalyst, Ligand, Base, and Substrates setup_inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_quench Cool and Quench monitor->cool_quench extract Extract and Wash cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic start Low or No Product Yield? catalyst_check Is the catalyst active and handled under inert conditions? start->catalyst_check Yes reagent_check Are reagents and solvents pure and anhydrous? catalyst_check->reagent_check Yes solution_catalyst Use a pre-catalyst or fresh reagents. catalyst_check->solution_catalyst No conditions_check Are reaction temperature and time optimal? reagent_check->conditions_check Yes solution_reagents Use anhydrous, degassed solvents and pure reagents. reagent_check->solution_reagents No side_reactions Significant side reactions observed? conditions_check->side_reactions Yes solution_conditions Screen temperature and extend reaction time. conditions_check->solution_conditions No solution_side_reactions Screen weaker bases (e.g., Cs₂CO₃) and different phosphine ligands. side_reactions->solution_side_reactions Yes success Successful Reaction side_reactions->success No failure Continue Optimization solution_catalyst->failure solution_reagents->failure solution_conditions->failure solution_side_reactions->failure

References

Technical Support Center: Purification of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials, over-brominated byproducts (e.g., dibromo-pyridopyrimidinone species), and isomers formed during synthesis. The presence of regioisomers, where the bromine atom is at a different position, can also be a challenge. Incomplete cyclization during the formation of the pyrimidinone ring can lead to acyclic precursors as impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. Common methods include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system can be identified.

  • Silica Gel Column Chromatography: A standard method for separating the target compound from less polar and more polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used for achieving high purity, especially for removing closely related isomers and other challenging impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) provides more detailed information on the purity and can quantify the level of impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after purification The compound may be partially soluble in the chromatography mobile phase or recrystallization solvent, leading to loss of product.Optimize the solvent system. For column chromatography, a gradual increase in polarity can help in better separation and recovery. For recrystallization, use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Persistent impurities observed in NMR/HPLC after purification The impurities may have similar polarity to the target compound, making separation by normal-phase chromatography difficult.Consider using reverse-phase HPLC for better separation of polar compounds. Alternatively, derivatization of the impurity or the target compound could alter its polarity, facilitating separation.
Product crashing out on the column during chromatography The compound may have low solubility in the chosen mobile phase.Use a stronger solvent system to elute the compound. Dry loading the crude product onto silica gel before loading it onto the column can also prevent this issue.
Multiple spots on TLC even after purification This could indicate product degradation on the silica gel or the presence of tautomers.Use a less acidic or basic grade of silica gel, or add a small amount of a modifier like triethylamine (for basic compounds) to the mobile phase.

Quantitative Data Summary

Purification Method Mobile Phase / Solvent System Crude Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Column ChromatographyExample: Dichloromethane:Methanol (95:5 to 90:10 gradient)759560Starting materials, non-polar byproducts
RecrystallizationExample: Ethanol/Water909880Minor polar impurities
Preparative HPLCExample: Acetonitrile/Water with 0.1% TFA95>9970Isomeric impurities, closely related byproducts

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (Target + Impurities) ColumnChrom Column Chromatography Crude->ColumnChrom Initial Cleanup PrepHPLC Preparative HPLC Crude->PrepHPLC High Purity Route Recrystal Recrystallization ColumnChrom->Recrystal Further Purification Analysis Purity Check (TLC, HPLC, NMR) ColumnChrom->Analysis Recrystal->Analysis PrepHPLC->Analysis Analysis->ColumnChrom Repurify PureProduct Pure Product (>98%) Analysis->PureProduct Meets Specs

Caption: General purification workflow for this compound.

Impurity_Relationship cluster_impurities Potential Impurities Target 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one OverBrom Dibrominated Species Target->OverBrom Over-bromination SM Starting Materials SM->Target Incomplete Reaction Isomer Regioisomers SM->Isomer Side Reaction Acyclic Acyclic Precursors SM->Acyclic Incomplete Cyclization

Caption: Relationship between the target compound and potential process-related impurities.

How to improve the solubility of pyrido[2,3-d]pyrimidine compounds for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with pyrido[2,3-d]pyrimidine compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-d]pyrimidine compound is poorly soluble in aqueous buffers. What is the first step to improve its solubility for a biological assay?

A1: The initial and most common approach is to prepare a concentrated stock solution of your compound in an organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%, often as low as 0.1%) to avoid solvent-induced artifacts or toxicity in the bioassay.[1]

Q2: I'm using the maximum tolerated concentration of DMSO in my cell-based assay, but my compound still precipitates. What are my other options?

A2: If DMSO alone is insufficient, a systematic approach to enhancing solubility is recommended. You can explore the following options:

  • Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be tested.[1][2] These agents reduce the polarity of the solvent system, which can help solubilize hydrophobic compounds.[1]

  • Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween 80), are often used in biological assays to increase solubility due to their relatively low toxicity.[1] They work by forming micelles that can encapsulate hydrophobic compounds.

  • Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[1]

It is essential to determine the maximum tolerable concentration of any new excipient in your specific assay to avoid off-target effects.[1]

Q3: Can I adjust the pH of my buffer to improve the solubility of my pyrido[2,3-d]pyrimidine compound?

A3: Yes, pH adjustment can be an effective strategy if your compound has ionizable groups. The pyrido[2,3-d]pyrimidine scaffold contains basic nitrogen atoms.[3] For basic compounds, lowering the pH of the buffer will increase the proportion of the protonated, more soluble form.[3] However, you must ensure that the final pH of the solution is compatible with your assay system and does not affect the biological activity or stability of your compound or other assay components.[3]

Q4: Are there more advanced techniques if the above methods fail?

A4: For particularly challenging compounds, more advanced formulation strategies can be employed, although these often require more specialized expertise and equipment:

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[4] This can create a more soluble amorphous form of the compound.[5][6]

  • Prodrugs: Chemical modification of the pyrido[2,3-d]pyrimidine core to create a more soluble prodrug that converts to the active compound in vivo or in vitro can be considered.[2]

  • Novel Excipients: Specialized excipients, such as Apinovex™ and Apisolex™ polymers, are designed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[7]

Troubleshooting Guide

Issue: Compound precipitates out of solution during the assay.

This is a common problem that can lead to inaccurate and unreliable assay results. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Precipitation Observed in Assay check_solvent Is final organic solvent concentration > 1%? start->check_solvent reduce_solvent Reduce solvent concentration by preparing a more concentrated stock. check_solvent->reduce_solvent Yes test_solubility Systematically test alternative solubilization methods. check_solvent->test_solubility No vehicle_control Run vehicle controls for any new excipient. reduce_solvent->vehicle_control co_solvents Co-solvents (e.g., Ethanol, PEG) test_solubility->co_solvents surfactants Surfactants (e.g., Tween 80) test_solubility->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) test_solubility->cyclodextrins ph_adjustment pH Adjustment (if compound is ionizable) test_solubility->ph_adjustment advanced_methods Consider Advanced Methods (Solid Dispersion, etc.) test_solubility->advanced_methods co_solvents->vehicle_control surfactants->vehicle_control cyclodextrins->vehicle_control ph_adjustment->vehicle_control advanced_methods->vehicle_control vehicle_control->test_solubility Artifacts Observed end Optimized Assay Conditions vehicle_control->end No Artifacts

Caption: Troubleshooting workflow for compound precipitation in assays.

Data Presentation: Solubility Enhancing Agents

The following table summarizes common excipients used to improve the solubility of poorly soluble compounds. The effective concentration range can vary significantly depending on the specific compound and assay system. It is crucial to perform a dose-response curve for each excipient to determine the optimal, non-toxic concentration for your specific experiment.

Excipient ClassExampleTypical Starting Concentration Range in AssayMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 4000.1% - 5% (v/v)Reduces the polarity of the aqueous solvent system.[1]
Surfactants Polysorbate 80 (Tween 80)0.01% - 0.1% (w/v)Forms micelles to encapsulate hydrophobic compounds.[1]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 10% (w/v)Forms inclusion complexes with the compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Use of a Co-solvent

Objective: To prepare a 10 mM stock solution of a pyrido[2,3-d]pyrimidine compound in DMSO and determine the effect of a co-solvent on its solubility in an aqueous buffer.

Materials:

  • Pyrido[2,3-d]pyrimidine compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a 10 mM stock solution:

    • Weigh out an appropriate amount of the pyrido[2,3-d]pyrimidine compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture.

  • Solubility Test with Co-solvent:

    • Prepare a series of dilutions of your compound in PBS containing increasing concentrations of ethanol (e.g., 0%, 1%, 2%, 5% v/v). For a final compound concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of each PBS/ethanol solution.

    • Incubate the solutions at room temperature for 1 hour.

    • Visually inspect for any precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

    • The highest concentration of the compound that remains in solution corresponds to its kinetic solubility under those conditions.

Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases.[8][9][10] A common target is the kinase family, which plays a crucial role in cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->Kinase_Cascade Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Ligand Growth Factor Ligand->Receptor

Caption: Inhibition of a generic kinase signaling pathway by a pyrido[2,3-d]pyrimidine compound.

References

Side product formation in the synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common strategy involves the cyclocondensation of a substituted 2-aminopyridine derivative with a source of the pyrimidine ring's C2 and N3 atoms, such as urea or guanidine. A typical precursor is a 2,4-diamino-5-bromopyridine derivative which undergoes intramolecular cyclization upon heating, often in the presence of a high-boiling point solvent or under acidic/basic conditions.

Q2: What are the most common side products observed during this synthesis?

Researchers may encounter several classes of side products, primarily depending on the reaction conditions:

  • Hydrolysis Product: Formation of 2-Amino-6-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one, where the bromine atom is substituted by a hydroxyl group.

  • De-brominated Product: Formation of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one, resulting from the reductive cleavage of the C-Br bond.

  • Incompletely Cyclized Intermediates: The starting aminopyridine derivative may remain, or a stable, non-cyclized intermediate (e.g., a pyridylurea) could be isolated.[1] This is often due to insufficient reaction time or temperature.[1]

  • Dimeric Species: Under certain conditions, reactive intermediates can dimerize instead of undergoing the desired intramolecular cyclization.[1]

Troubleshooting Guide: Side Product Formation

Q3: My analysis shows a significant peak corresponding to a mass of M-Br+H. What is this impurity and how can I prevent it?

This impurity is likely the de-brominated product , 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one. De-bromination is a known metabolic pathway for brominated compounds in vivo and can occur synthetically under certain reductive conditions.[2]

Troubleshooting Steps:

  • Check Raw Materials: Ensure starting materials and reagents are free from any potential reducing agents.

  • Control Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize potential side reactions that could be initiated by atmospheric components.

  • Solvent Choice: Certain solvents, especially alcohols at high temperatures, can potentially facilitate reduction. Consider switching to a more inert high-boiling solvent like diphenyl ether or Dowtherm A.

  • Avoid Certain Metals: Avoid using metal catalysts or vessels that could promote reductive dehalogenation unless they are a required part of a subsequent step.

Q4: I have a highly polar byproduct that is difficult to separate from the main product. LC-MS suggests it has a mass of M-Br+OH. What is it?

This side product is almost certainly the hydrolysis product , 2-Amino-6-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one. The bromine on the pyridopyrimidine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under harsh pH conditions and elevated temperatures.[1][3]

Troubleshooting Steps:

  • Control pH: If using strong basic or acidic conditions, consider using a milder base (e.g., K₂CO₃ instead of KOH) or reducing the concentration of the acid.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which acts as the nucleophile.

  • Reduce Reaction Time and Temperature: Prolonged heating increases the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Workup Conditions: During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong aqueous acids or bases.

Q5: My reaction yield is low, and I'm recovering a significant amount of a precursor. What is happening?

This indicates incomplete cyclization . The energy barrier for the final ring-closing step has not been overcome.

Troubleshooting Steps:

  • Increase Temperature: The cyclocondensation often requires high temperatures (160°C or higher) to proceed efficiently.[4] Consider using a higher boiling point solvent.

  • Prolong Reaction Time: The reaction may simply need more time to go to completion. Monitor progress over an extended period.

  • Use a Catalyst: In some cases, a catalytic amount of acid (like p-toluenesulfonic acid) or base can promote the cyclization step.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution. The values are representative and intended to guide optimization.

Entry Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Purity (%) Hydrolysis (%) De-bromination (%)
1K₂CO₃ (2.0)NMP1501275953<1
2KOH (2.0)NMP15012688514<1
3K₂CO₃ (2.0)NMP180127288101
4K₂CO₃ (2.0)NMP15024708991
5None (Thermal)Dowtherm A20068097<1<1

NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on common synthetic procedures for pyridopyrimidines.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,4-diamino-5-bromopyridine-6-carboxamide (1.0 eq), urea (3.0 eq), and a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Reaction: Heat the reaction mixture to 190-200°C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane or toluene and collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with hexane, ethyl acetate, and a minimal amount of cold methanol to remove residual solvent and impurities. If further purification is needed, recrystallization from a suitable solvent like DMF or acetic acid, or purification by column chromatography on silica gel may be employed.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction and Side Product Pathways

The following diagram illustrates the intended synthetic pathway and the formation of major side products.

G start 2,4-Diamino-5-bromopyridine Derivative + Urea intermediate Acyclic Pyridylurea Intermediate start->intermediate Heating product Target Product: This compound intermediate->product Intramolecular Cyclization side1 Side Product: Incomplete Cyclization intermediate->side1 Insufficient Heat/ Short Reaction Time side2 Side Product: Hydrolysis product->side2 H₂O / OH⁻ (High Temp) side3 Side Product: De-bromination product->side3 Reductive Conditions

Caption: Synthetic pathway and formation of key side products.

Troubleshooting Workflow

This flowchart provides a logical path for identifying the cause of side product formation based on analytical data.

G start Side Product Detected in Final Material q1 What is the mass of the impurity? start->q1 mass_m_br_h Mass = M-Br+H q1->mass_m_br_h mass_m_br_oh Mass = M-Br+OH q1->mass_m_br_oh mass_sm Mass = Starting Material or Intermediate q1->mass_sm cause_debr Probable Cause: Reductive De-bromination mass_m_br_h->cause_debr cause_hyd Probable Cause: Hydrolysis mass_m_br_oh->cause_hyd cause_inc Probable Cause: Incomplete Cyclization mass_sm->cause_inc sol_debr Solution: - Use inert atmosphere - Check for reducing agents cause_debr->sol_debr sol_hyd Solution: - Ensure anhydrous conditions - Use milder base/shorter time cause_hyd->sol_hyd sol_inc Solution: - Increase temperature - Prolong reaction time cause_inc->sol_inc

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Scalable Synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis.

Issue 1: Low Yield in the Initial Cyclocondensation Step

  • Question: We are observing a low yield during the formation of the pyrido[2,3-d]pyrimidine core. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the cyclocondensation step are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]

    • Incomplete Reaction: The reaction may not be proceeding to completion.

      • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a moderate increase in the reaction temperature. For some multi-component reactions, microwave irradiation has been shown to significantly reduce reaction times and improve yields.

    • Suboptimal Catalyst: The choice and amount of catalyst are critical.

      • Solution: If using a catalyst, ensure it is fresh and of high purity. Screen different acid or base catalysts if applicable to your specific reaction.

    • Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.

      • Solution: Verify the purity of your starting materials using techniques like NMR or HPLC.[1] If necessary, purify the starting materials before use.

    • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.

      • Solution: Analyze the crude reaction mixture by LC-MS to identify any major side products. Adjusting the reaction conditions, such as temperature or order of reagent addition, may help to minimize side product formation.

Issue 2: Poor Regioselectivity during Bromination

  • Question: We are observing the formation of multiple brominated isomers during the bromination of the pyrido[2,3-d]pyrimidin-4(3H)-one core. How can we improve the regioselectivity for the desired 6-bromo isomer?

  • Answer: Achieving high regioselectivity in the bromination of heterocyclic systems can be challenging. The following strategies can help improve the selectivity:

    • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

      • Solution: If using a highly reactive brominating agent like liquid bromine, consider switching to a milder one such as N-Bromosuccinimide (NBS). The choice of solvent can also impact selectivity.

    • Reaction Temperature: Temperature can play a significant role in controlling selectivity.

      • Solution: Perform the reaction at a lower temperature to favor the thermodynamically more stable product. Start at 0°C or even lower and slowly warm the reaction to the desired temperature while monitoring its progress.

    • Protecting Groups: In some cases, protecting other reactive sites on the molecule can direct the bromination to the desired position.

      • Solution: This approach adds extra steps to the synthesis but can be very effective in achieving high selectivity.

Issue 3: Difficulty in Product Purification

  • Question: The crude product is difficult to purify, and we are experiencing significant losses during crystallization or chromatography. What can we do to improve the purification process?

  • Answer: Purification is a critical step, and minimizing losses is essential for a scalable synthesis.

    • In-process Crystallization: The product may be crashing out of the reaction mixture along with impurities.

      • Solution: Experiment with different solvent systems for the reaction and for the work-up to keep the product in solution until the purification step. A solvent screen for crystallization can identify a system that provides good recovery and purity.

    • Chromatography Issues: The product may be streaking on the silica gel column or co-eluting with impurities.

      • Solution: Optimize the mobile phase for column chromatography. A shallow gradient of the polar solvent can improve separation. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the peak shape. Alternatively, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical quality attributes (CQAs) to monitor for the synthesized this compound?

    • A1: Key CQAs to monitor include:

      • Purity: The percentage of the desired compound, typically determined by HPLC.[1]

      • Impurity Profile: Identification and quantification of any impurities.[1]

      • Yield: The amount of product obtained.[1]

      • Physical Properties: Appearance, color, and melting point.[1]

  • Q2: How can I address batch-to-batch variability in my synthesis?

    • A2: Batch-to-batch variability can arise from several factors, including the quality of raw materials, slight variations in reaction conditions, and differences in work-up and purification procedures.[1] To minimize this, it is crucial to:

      • Source starting materials from a reliable supplier and test their quality.

      • Maintain strict control over reaction parameters such as temperature, time, and stirring rate.

      • Develop a standardized and robust work-up and purification protocol.

  • Q3: Are there any safety precautions I should be aware of when working with bromine or other brominating agents?

    • A3: Yes, bromine and many brominating agents are toxic, corrosive, and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be prepared to handle any spills according to your institution's safety guidelines.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one

A common starting material for the synthesis of the pyrido[2,3-d]pyrimidine core is a suitably substituted pyrimidine. For instance, 2,6-diaminopyrimidin-4(3H)-one can be reacted with a three-carbon synthon to construct the fused pyridine ring.

  • Reaction: 2,6-Diaminopyrimidin-4(3H)-one is reacted with a suitable C3-electrophile (e.g., malonaldehyde bis(dimethyl acetal)) in the presence of an acid catalyst.

  • Procedure:

    • To a suspension of 2,6-diaminopyrimidin-4(3H)-one in a suitable solvent (e.g., acetic acid), add the C3-electrophile.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a suitable solvent (e.g., water, then ethanol) and dry under vacuum.

Step 2: Bromination of 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Reaction: Electrophilic bromination of the pyrido[2,3-d]pyrimidin-4(3H)-one core at the 6-position.

  • Procedure:

    • Suspend 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one in a suitable solvent (e.g., acetic acid or DMF).

    • Cool the mixture in an ice bath.

    • Add a solution of the brominating agent (e.g., N-Bromosuccinimide in DMF) dropwise to the suspension.

    • Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of pyrido[2,3-d]pyrimidine derivatives based on literature precedents.

Table 1: Reaction Conditions for Cyclocondensation

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
2,6-Diaminopyrimidin-4(3H)-oneMalonaldehyde bis(dimethyl acetal)Acetic AcidAcetic AcidReflux4-670-85
6-Aminouracil1,1,3,3-Tetramethoxypropanep-Toluenesulfonic acidEthanolReflux8-1265-80

Table 2: Reaction Conditions for Bromination

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-oneN-BromosuccinimideDMF0 to RT2-480-95
2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-oneBromineAcetic Acid0 to RT1-375-90

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Purification start Starting Material (2,6-Diaminopyrimidin-4(3H)-one) reaction1 Reaction (Acid-catalyzed cyclization) start->reaction1 reagent1 Reagent (C3-Electrophile) reagent1->reaction1 product1 Intermediate Product (2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one) reaction1->product1 reaction2 Reaction (Electrophilic Bromination) product1->reaction2 reagent2 Brominating Agent (e.g., NBS) reagent2->reaction2 product2 Final Product (this compound) reaction2->product2 purification Purification (Crystallization/Chromatography) product2->purification final_product Pure Final Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_selectivity Poor Regioselectivity cluster_purification Purification Difficulty start Problem Encountered q1 Check Starting Material Purity start->q1 q2 Optimize Reaction Conditions start->q2 q3 Change Brominating Agent start->q3 q4 Adjust Reaction Temperature start->q4 q5 Optimize Crystallization start->q5 q6 Improve Chromatography start->q6 s1 Purify Starting Materials q1->s1 s2 Increase Time/Temp, Screen Catalysts q2->s2 s3 Use Milder Reagent (e.g., NBS) q3->s3 s4 Lower the Temperature q4->s4 s5 Screen Different Solvents q5->s5 s6 Adjust Mobile Phase/Stationary Phase q6->s6

References

Catalyst selection for cross-coupling reactions involving 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection for Cross-Coupling Reactions involving 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki-Miyaura coupling with this substrate can stem from several factors, primarily related to its complex heterocyclic structure.

Potential Causes:

  • Catalyst Inhibition: The multiple nitrogen atoms in the pyridopyrimidinone core can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

  • Steric Hindrance: The bulky nature of the substrate and/or the coupling partner can impede crucial steps of the catalytic cycle.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[2][3]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive palladium(0) species and can prevent catalyst inhibition.[1]

  • Choice of Base: The base is crucial for the transmetalation step.[3]

    • Recommendation: Screen a variety of bases. Inorganic bases like potassium phosphate (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are often effective.[3][4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2]

  • Solvent System: The solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) is a good starting point.[1][5] Anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[1]

  • Temperature: Higher temperatures can often overcome activation barriers.

    • Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.[1]

Q2: I am observing significant homocoupling of my boronic acid derivative during a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1]

Strategies to Minimize Homocoupling:

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.[1]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]

Q3: Can I perform a Buchwald-Hartwig amination with this compound? What conditions should I start with?

A3: Yes, a Buchwald-Hartwig amination should be feasible. The key challenge is the potential for the amino group on the pyridopyrimidinone core to compete with the desired amine coupling partner.

Recommended Starting Conditions:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is a good starting point.[6][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[6][7]

  • Solvent: Anhydrous toluene is a standard solvent for this reaction.[6]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C.

Q4: What conditions are recommended for a Sonogashira coupling with this substrate?

A4: For Sonogashira couplings of similar amino-bromo-N-heterocycles, a palladium/copper co-catalyst system is typically employed.

Recommended Starting Conditions:

  • Catalyst System: A combination of a palladium source like Pd(CF₃COO)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and a phosphine ligand like PPh₃.[6][8][9]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and can also serve as a co-solvent.[8][9][10]

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable solvents.[9][10]

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 100 °C.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Suggested Solution
Catalyst Inhibition by Pyridine Nitrogen[1]Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1]
Inefficient Oxidative Addition[1]Increase reaction temperature or use more electron-rich and bulky ligands.[1]
Protodeboronation of Boronic Acid[1]Use anhydrous solvents and consider boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
Inappropriate Base or Solvent[1]Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water).[3]
Problem 2: Catalyst Deactivation
Potential Cause Suggested Solution
Presence of OxygenThoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere (N₂ or Ar).[1]
Coordination of Substrate/Product to CatalystUse bulky ligands to prevent strong coordination.[2]
Formation of Palladium BlackEnsure proper ligand-to-metal ratio. Consider using a pre-catalyst.

Experimental Protocols

Note: The following protocols are general starting points based on reactions with structurally similar compounds and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3.0 mol%).[1]

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6]

  • Reagent Addition: Add anhydrous toluene and stir for a few minutes. Then, add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).[6]

  • Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).[6]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.[6]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N). Then, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).[6]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.[9][10]

  • Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of Amino-Pyridines

The following table summarizes the impact of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with unprotected amino-pyridines, based on literature data. This can serve as a guide for selecting initial screening conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85[4]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate[4]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High[4]

Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Substrate, Boronic Acid, and Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst inert_atm Establish Inert Atmosphere (N2/Ar) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

catalyst_selection_logic decision decision outcome outcome success success start Start: Low Conversion Issue decision1 Using Standard Catalyst? (e.g., Pd(PPh3)4) start->decision1 action1 Switch to Bulky Ligand (e.g., XPhos, SPhos) + Pd Source (Pd2(dba)3) decision1->action1 Yes decision2 Reaction Still Slow? decision1->decision2 No action1->decision2 action2 Increase Temperature (e.g., 80°C -> 110°C) decision2->action2 Yes decision3 Side Reactions Present? (e.g., Deboronaton) decision2->decision3 No action2->decision3 action3 Use Anhydrous Solvent & Consider Boronic Ester decision3->action3 Yes success_node Improved Yield decision3->success_node No outcome_node Further Optimization (Base/Solvent Screen) action3->outcome_node

Caption: Troubleshooting logic for low conversion in Suzuki-Miyaura coupling.

References

Overcoming poor reactivity in derivatization of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor reactivity during the derivatization of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one. The focus is on overcoming common challenges in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary site for derivatization is the C-6 position, which bears a bromine atom. This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The most common and effective strategies are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, coupling the substrate with various aryl or heteroaryl boronic acids or their esters.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, coupling the substrate with a wide range of primary or secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for bromides compared to chlorides or fluorides, under certain conditions, direct substitution with a strong nucleophile might be possible.

Q2: Why is my reaction with this compound showing poor reactivity?

A2: Poor reactivity with this substrate often stems from its complex heterocyclic structure. Key factors include:

  • Catalyst Inhibition: The lone pairs on the multiple nitrogen atoms within the pyrido[2,3-d]pyrimidine core can coordinate to the palladium catalyst, leading to inhibition or deactivation.

  • Electronic Effects: The electron-donating amino group and the electron-withdrawing pyrimidinone ring can influence the reactivity of the C-Br bond, potentially making the oxidative addition step of the catalytic cycle more challenging.

  • Poor Solubility: The substrate may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

  • Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of ligand, base, solvent, and temperature. An inappropriate combination of these parameters is a frequent cause of failure.

Q3: Which positions on the pyrido[2,3-d]pyrimidine ring are most susceptible to nucleophilic attack?

A3: In pyridopyrimidine systems, the positions ortho and para to the ring nitrogens are generally the most electron-deficient and thus more susceptible to nucleophilic attack. For nucleophilic aromatic substitution (SNAr), attack is favored at positions that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the electronegative nitrogen atoms.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered when performing Suzuki-Miyaura coupling with this compound.

Problem 1: Low to no conversion of the starting material.

  • Question: My Suzuki reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?

  • Answer:

    • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

      • Solution: Use a high-quality palladium precatalyst. For challenging substrates, consider using more active, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced Buchwald precatalysts (e.g., G3 or G4 precatalysts). Ensure your Pd(II) sources like Pd(OAc)₂ are effectively reduced in situ.

    • Catalyst Inhibition: The nitrogen atoms in your substrate are likely poisoning the catalyst.

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination from the substrate's nitrogens and facilitating the catalytic cycle.

    • Inadequate Reaction Conditions: The base, solvent, or temperature may be suboptimal.

      • Solution: Screen different conditions. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases for challenging couplings. Use a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DMF) and water to ensure solubility of all reagents. Increasing the temperature to 80-110 °C can also improve reaction rates.

    • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen.

      • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period before use.

Problem 2: Significant formation of side products (homocoupling, protodeboronation).

  • Question: I am observing significant amounts of homocoupled boronic acid (R-R) or protodeboronation (R-H) byproducts. How can I minimize these?

  • Answer:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by water or other protic sources.

      • Solution: Use anhydrous solvents and ensure your base is as dry as possible. Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which are more resistant to protodeboronation.

    • Homocoupling: This is the coupling of two molecules of the boronic acid, often promoted by oxygen.

      • Solution: Rigorous degassing of the reaction mixture is critical. Ensure no oxygen is introduced during the reaction. Sometimes, slightly lowering the catalyst loading or using a slight excess of the aryl bromide can suppress this side reaction.

Data Presentation: Recommended Starting Conditions for Suzuki Coupling

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on successful couplings of structurally similar bromopyridine derivatives and should be optimized for each specific substrate.

EntryArylboronic Acid (eq.)Palladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acid (1.2)Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012-1870-85
24-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)901665-80
33-Thienylboronic acid (1.3)PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF1101260-75
44-Fluorophenylboronic acid pinacol ester (1.2)XPhos Pd G3 (2)-K₃PO₄ (2.0)1,4-Dioxane10010-1675-90

Note: Yields are estimates based on analogous reactions and will vary depending on the specific boronic acid used and the efficiency of purification.

Mandatory Visualization: Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting cluster_catalyst Catalyst System Options start Reaction Start: Low/No Conversion check_inert 1. Check Inert Atmosphere - Proper degassing? - Positive Ar/N2 pressure? start->check_inert check_reagents 2. Check Reagents - Substrate/Boronic Acid Purity? - Anhydrous Solvent? - Fresh Base? check_inert->check_reagents Atmosphere is OK check_catalyst 3. Evaluate Catalyst System - Active Pd source? - Appropriate Ligand? check_reagents->check_catalyst Reagents are OK optimize_conditions 4. Optimize Conditions - Increase Temperature? - Change Solvent/Base? check_catalyst->optimize_conditions Catalyst System is OK ligand_screen Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_catalyst->ligand_screen Ligand may be suboptimal catalyst_screen Try Different Precatalyst (e.g., XPhos Pd G3/G4) check_catalyst->catalyst_screen Catalyst may be inactive success Reaction Successful optimize_conditions->success Optimization Works ligand_screen->optimize_conditions catalyst_screen->optimize_conditions

Caption: A logical workflow for troubleshooting a failing Suzuki coupling reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses common issues encountered when performing Buchwald-Hartwig amination with this compound.

Problem 1: The reaction is stalled or gives a very low yield.

  • Question: My Buchwald-Hartwig reaction isn't working. What is the most common reason for this specific substrate class?

  • Answer:

    • Catalyst Poisoning: This is the most prevalent issue for 2-halopyridine substrates. The pyridine nitrogen acts as a ligand, coordinating to the palladium center and shutting down the catalytic cycle.

      • Solution: The choice of ligand is critical. Use modern, sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos. These bulky ligands create a coordination sphere around the palladium that prevents the pyridine nitrogen from binding while still allowing the catalytic cycle to proceed.

    • Incorrect Base Selection: The strength and nature of the base are crucial.

      • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For less acidic amines or base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.

    • Amine Reactivity: The nucleophilicity and steric bulk of the amine coupling partner can significantly affect the reaction rate.

      • Solution: Less hindered primary and secondary amines are generally more reactive. For challenging amines (e.g., hindered or electron-deficient anilines), more forcing conditions (higher temperature, longer reaction time) and a more active catalyst system (e.g., a G4 precatalyst) may be necessary.

    • Formation of Palladium Black: A fine black precipitate indicates that the catalyst has decomposed and crashed out of the solution.

      • Solution: This can be caused by excessive temperature or the presence of impurities. Lower the reaction temperature to 80-100 °C and ensure all reagents and solvents are pure and the atmosphere is strictly inert.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of this compound. Optimization will be required based on the specific amine used.

EntryAmine (eq.)Palladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Morpholine (1.2)Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2475-90
2Aniline (1.2)Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane11016-2460-80
3Benzylamine (1.2)BrettPhos Pd G3 (2)-LHMDS (1.4)THF8012-1870-85
4N-Methylaniline (1.2)Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1002450-70

Note: Yields are estimates based on analogous reactions and are highly dependent on the amine coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-catalyst like XPhos Pd G3 (2 mol%), add it directly.

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M of the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox or a Schlenk flask under a positive pressure of inert gas, combine this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration) followed by the amine coupling partner (1.2 eq.) via syringe.

  • Reaction: Seal the flask tightly with a Teflon screw cap and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the aminated product.

Mandatory Visualization: Factors Influencing Reactivity

Reactivity_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_partner Coupling Partner Substrate 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one Reactivity Reactivity & Yield Substrate->Reactivity Catalyst Catalyst System Pd_Source Palladium Source (Pd(0) or Pd(II)) Catalyst->Pd_Source Ligand Ligand (Steric & Electronic Properties) Catalyst->Ligand Conditions Reaction Conditions Base Base (Strength & Solubility) Conditions->Base Solvent Solvent (Polarity & Degassing) Conditions->Solvent Temperature Temperature Conditions->Temperature Coupling_Partner Coupling Partner Boronic_Acid Boronic Acid/Ester (Stability) Coupling_Partner->Boronic_Acid For Suzuki Amine Amine (Nucleophilicity & Sterics) Coupling_Partner->Amine For Buchwald-Hartwig Pd_Source->Reactivity Ligand->Reactivity Base->Reactivity Solvent->Reactivity Temperature->Reactivity Boronic_Acid->Reactivity Amine->Reactivity

Caption: Key factors influencing the outcome of cross-coupling reactions.

Technical Support Center: Refinement of Crystallization Techniques for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the crystallization of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section addresses common problems observed during the crystallization of this compound and provides targeted solutions.

Issue 1: No crystals or precipitate form (the solution remains clear).

  • Possible Cause: The solution is undersaturated, meaning the concentration of the compound is too low for crystals to form.

  • Solution: Increase the concentration of the compound. This can be achieved by slowly evaporating the solvent or by preparing a new, more concentrated solution. It is also possible that the chosen solvent is too effective at dissolving the compound, even at lower temperatures. In this case, a different solvent or a mixture of solvents should be considered.[1]

  • Possible Cause: The cooling process is too rapid, not allowing sufficient time for nucleation and crystal growth.

  • Solution: Slow down the cooling process. This can be done by allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow the rate of cooling.

  • Possible Cause: Nucleation is inhibited.

  • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if available, add a seed crystal of the compound to the solution to initiate crystal growth.

Issue 2: The compound "oils out," forming a liquid layer instead of solid crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system. This can happen if the solution is cooled too quickly or if the compound is highly soluble in the solvent.

  • Solution: Add a small amount of additional solvent to the mixture and gently warm it until the oil redissolves. Then, allow the solution to cool more slowly. Using a less effective solvent, or an "anti-solvent" in which the compound is less soluble, can also prevent oiling out.

  • Possible Cause: The presence of impurities can disrupt the crystal lattice formation.

  • Solution: Purify the starting material before crystallization. Techniques such as column chromatography may be necessary to remove impurities.

Issue 3: The resulting crystals are very small or form a fine powder.

  • Possible Cause: The rate of nucleation is too high, leading to the rapid formation of many small crystals instead of the slower growth of larger, well-defined crystals.

  • Solution: Decrease the rate of supersaturation. This can be achieved by using a slightly lower initial concentration of the compound or by cooling the solution more slowly. Fine-tuning the pH of the solution can also significantly impact crystal quality.[1]

Issue 4: The crystallization yield is low.

  • Possible Cause: Too much solvent was used, resulting in a significant amount of the compound remaining dissolved in the mother liquor.

  • Solution: Reduce the amount of solvent used to dissolve the compound. Ensure that the minimum amount of hot solvent is used to fully dissolve the solid. The mother liquor can be concentrated and cooled again to recover more product.

  • Possible Cause: The compound has significant solubility in the solvent even at low temperatures.

  • Solution: After filtration, wash the crystals with a small amount of ice-cold solvent to minimize dissolution. Consider using a different solvent in which the compound has lower solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: Due to the compound's likely poor solubility in many common organic solvents, high-boiling point polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often necessary to achieve initial dissolution. For recrystallization, anti-solvent or vapor diffusion techniques are recommended. For instance, dissolving the compound in a minimal amount of hot DMF or DMSO and then slowly adding a less polar solvent in which the compound is insoluble (an "anti-solvent") such as water, ethanol, or isopropanol can induce crystallization. Similarly, vapor diffusion of a volatile anti-solvent into a solution of the compound in DMF or DMSO can yield high-quality crystals. One successful method for a similar compound involved dissolving it in DMF and allowing dichloromethane (DCM) to diffuse into the solution overnight.[2]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can significantly influence the solubility and the final crystalline form of this compound.[3] The amino group and the pyrimidinone ring can be protonated or deprotonated depending on the pH, which will alter the compound's solubility. It is advisable to control and experiment with the pH to find the optimal conditions for crystallization. For aminopyrimidine compounds, a pH range of 7.0-8.5 has been found to be effective in some cases.[1]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is the separation of a dissolved compound as a liquid rather than a solid during cooling. This often occurs when a solution is supersaturated at a temperature above the melting point of the solute in that particular solvent. To prevent this, you can try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. Adding a co-solvent that reduces the overall solvating power can also be beneficial.

Q4: Can I use a seed crystal to initiate crystallization?

A4: Yes, using a seed crystal is a highly effective method to induce crystallization, especially when spontaneous nucleation is difficult. A small, well-formed crystal of the pure compound is added to the supersaturated solution. This provides a template for further crystal growth and can lead to larger, more uniform crystals.

Q5: What should I do if my compound is only soluble in DMF or DMSO?

A5: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, several crystallization techniques can be employed.[2] One common method is anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to the DMF or DMSO solution. Another effective technique is vapor diffusion, where the solution of the compound is placed in a sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting gradual crystal growth. For a similar pyrimidin-2(5)-one, diffusion of dichloromethane into a DMF solution yielded crystals.[2]

Data Presentation

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at 25°CPredicted Solubility at Boiling PointNotes
WaterVery LowLowMay act as an anti-solvent.
MethanolLowModeratePotential for recrystallization with careful temperature control.
EthanolLowModerateSimilar to methanol; can also be used as an anti-solvent.
AcetoneLowModerateMay be a suitable solvent for slow evaporation techniques.
DichloromethaneVery LowLowCan be used as an anti-solvent in vapor diffusion with DMF/DMSO.[2]
Ethyl AcetateVery LowLowLikely to be a poor solvent.
TolueneVery LowVery LowUnlikely to be a suitable solvent.
Dimethylformamide (DMF)ModerateHighGood solvent for initial dissolution.[2]
Dimethyl Sulfoxide (DMSO)ModerateHighGood solvent for initial dissolution.[2]

Note: This data is inferred based on the structure of the compound and the behavior of similar molecules. Experimental verification is required.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., DMF or DMSO) to just dissolve the solid completely.

  • Cover the flask and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling, the flask can be placed in an insulated container.

  • Once at room temperature, if crystals have formed, place the flask in an ice bath or refrigerator to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve the crude compound in a minimum amount of a good solvent (e.g., DMF or DMSO) at room temperature or with gentle heating.

  • Slowly add a pre-filtered anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or ethanol) dropwise to the stirred solution until it becomes slightly turbid.

  • If turbidity persists, add a few drops of the good solvent to redissolve the precipitate.

  • Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion Crystallization

  • Dissolve the compound in a minimal amount of a low-volatility solvent like DMF or DMSO.

  • Place this solution in a small, open vial.

  • Place the vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a volatile anti-solvent (e.g., dichloromethane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the compound solution, reducing its solubility and promoting crystal growth over several days.

  • Once suitable crystals have formed, collect and dry them.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization Method cluster_isolation Step 3: Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent (e.g., DMF, DMSO) start->dissolve slow_cool Slow Cooling dissolve->slow_cool Cool Slowly anti_solvent Anti-Solvent Addition dissolve->anti_solvent Add Anti-Solvent vapor_diffusion Vapor Diffusion dissolve->vapor_diffusion Expose to Anti-Solvent Vapor filtration Vacuum Filtration slow_cool->filtration anti_solvent->filtration vapor_diffusion->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_outcomes Observed Outcome cluster_solutions Potential Solution start Crystallization Attempt no_crystals No Crystals start->no_crystals oiling_out Oiling Out start->oiling_out small_crystals Small Crystals start->small_crystals low_yield Low Yield start->low_yield sol_no_crystals Increase Concentration Slower Cooling Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out Slower Cooling Use Less Solvent Use Anti-Solvent Purify Material oiling_out->sol_oiling_out sol_small_crystals Slower Cooling Lower Concentration Adjust pH small_crystals->sol_small_crystals sol_low_yield Reduce Solvent Volume Use Anti-Solvent Wash low_yield->sol_low_yield

Caption: Troubleshooting logic for common crystallization problems.

References

Stability issues of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: The specific degradation pathway and quantitative data presented here are hypothetical and based on established chemical principles for similar heterocyclic structures. They are intended to serve as a guide for troubleshooting and developing analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the pyrimidinone ring. This fused heterocyclic system contains a lactam (a cyclic amide) moiety, which is susceptible to cleavage under acidic conditions, especially with elevated temperatures. This degradation can lead to the formation of one or more degradation products, resulting in a loss of the active pharmaceutical ingredient (API) and the potential for new, uncharacterized impurities.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the principles of lactam hydrolysis, the likely degradation pathway involves the opening of the pyrimidinone ring. The initial product would be a substituted aminopyridine carboxylic acid. Further degradation could occur depending on the severity of the acidic conditions and the duration of exposure.

Q3: How can I monitor the degradation of the compound during my experiment?

A3: The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at refrigerated temperatures (2-8 °C) and protected from light. For longer-term storage, consider preparing solutions in a neutral or slightly basic buffer, if compatible with your experimental design. The use of aprotic solvents may also enhance stability if the experimental conditions permit.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing or change in color of the acidic solution over time. Acid-catalyzed degradation of the molecule, potentially leading to the formation of chromophoric degradation products.1. Analyze the sample immediately using HPLC or LC-MS to identify and quantify any degradation products.2. Prepare fresh solutions for subsequent experiments.3. If possible, lower the temperature of the experimental conditions.
Appearance of new peaks in the HPLC chromatogram. Formation of one or more degradation products.1. Characterize the new peaks using LC-MS to determine their mass and propose potential structures.2. Perform forced degradation studies under controlled conditions (see Experimental Protocols) to confirm the identity of the degradation products.3. Optimize the HPLC method to ensure baseline separation of the parent compound and all degradation products.
Decrease in the assay value or purity of the compound. Degradation of the parent compound.1. Re-evaluate the pH and temperature of your experimental setup.2. Consider using a less acidic medium or a shorter reaction/exposure time.3. Ensure the analytical method is validated for stability-indicating properties.
Inconsistent experimental results or poor reproducibility. Instability of the compound under the experimental conditions, leading to varying levels of degradation between experiments.1. Strictly control the pH, temperature, and duration of your experiments.2. Prepare and use solutions of the compound within a defined and validated time frame.3. Incorporate a system suitability test and a control sample in each analytical run to monitor for degradation.

Hypothetical Degradation Pathway

The proposed acid-catalyzed hydrolysis of this compound proceeds through the opening of the pyrimidinone ring.

G cluster_main Hypothetical Acid-Catalyzed Degradation Pathway A This compound B Protonated Intermediate A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Intermediate C->D Ring Opening E Final Degradation Product (2,5-diamino-6-bromonicotinic acid derivative) D->E Rearrangement & -NH3

Caption: Hypothetical pathway of acid-catalyzed hydrolysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study of this compound in 0.1 M HCl at different temperatures.

Time (hours)% Parent Compound Remaining (40°C)% Degradation Product 1 (40°C)% Parent Compound Remaining (60°C)% Degradation Product 1 (60°C)
0100.00.0100.00.0
298.51.592.37.7
497.12.985.114.9
894.25.872.527.5
1291.58.561.838.2
2483.716.340.259.8

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • In a series of amber glass vials, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M hydrochloric acid to each vial to achieve a final concentration of 0.5 mg/mL.

    • Prepare a control sample by adding an equal volume of purified water instead of acid.

  • Stress Conditions:

    • Incubate the vials at a constant temperature (e.g., 40°C, 60°C, or 80°C) in a calibrated oven or water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram

G cluster_workflow Forced Degradation Experimental Workflow prep Sample Preparation (Compound in 0.1M HCl) stress Stress Conditions (Incubation at Temp) prep->stress sampling Time-Point Sampling stress->sampling neutralize Neutralization sampling->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze data Data Interpretation analyze->data

Caption: Workflow for forced degradation studies.

Validation & Comparative

Potency of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents. The specific derivative, 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, serves as a crucial intermediate for the synthesis of potent therapeutic candidates. This guide provides a comparative analysis of the potency of various derivatives stemming from this scaffold, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview for researchers engaged in the discovery and development of novel kinase inhibitors.

Comparative Potency of Pyrido[2,3-d]pyrimidine Derivatives

The potency of pyrido[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Modifications at various positions can modulate the compound's affinity and selectivity for specific biological targets, primarily protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibitory Potency

Several studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Cyclin-Dependent Kinases (CDKs). The following table summarizes the in vitro kinase inhibitory activity of selected derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[1]
Compound 10 PIM-117.2[1]
Staurosporine (Reference) PIM-116.7[1]
Compound 6 PIM-134.6[1]
Compound 11 PIM-121.4[1]
PD173955 Bcr-Abl2.5[2]
PD180970 p210Bcr-Abl170[2]
Compound 65 CDK6115.38[2]
Compound 66 CDK6726.25[2]
Compound 1 EGFRWT93[3]
Compound 1 EGFRT790M174[3]
Antiproliferative Activity Against Cancer Cell Lines

The in vitro cytotoxicity of these derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Compound IDCell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast)0.57[1]
Compound 11 MCF-7 (Breast)1.31[1]
Compound 4 HepG2 (Liver)1.13[1]
Compound 11 HepG2 (Liver)0.99[1]
Compound 1 HeLa (Cervical)6.29[3]
Compound 1 HepG-2 (Liver)5.14[3]
Compound 1 MCF-7 (Breast)3.98[3]
Compound 2 HeLa (Cervical)10.25[3]
Compound 2 HepG-2 (Liver)8.36[3]
Compound 2 MCF-7 (Breast)7.12[3]
Compound 7 HeLa (Cervical)17.52[3]
Compound 7 HepG-2 (Liver)15.88[3]
Compound 7 MCF-7 (Breast)12.41[3]
Compound 63 PC-3 (Prostate)1.54[2]
Compound 63 A-549 (Lung)3.36[2]
Compound 64 PC-3 (Prostate)0.36[2]
Compound 64 A-549 (Lung)0.41[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Setup : The kinase, substrate, ATP, and the test compound are incubated in a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation : The reaction is typically incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection : A kinase detection reagent is added to terminate the kinase reaction and detect the amount of ATP remaining. The luminescence signal is proportional to the amount of ATP and inversely proportional to the kinase activity.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization : The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by many pyrido[2,3-d]pyrimidine derivatives and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway, a common target for pyrido[2,3-d]pyrimidine derivatives.

Experimental_Workflow Start Start: 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro KinaseAssay Kinase Inhibition Assay InVitro->KinaseAssay CellAssay Cell Viability (MTT) Assay InVitro->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of novel pyrido[2,3-d]pyrimidine derivatives.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The choice of the core chemical scaffold is a critical determinant of a drug candidate's efficacy, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the 2-amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one scaffold and its derivatives against other prominent scaffolds used in the design of kinase inhibitors, supported by experimental data from preclinical studies.

The pyrido[2,3-d]pyrimidine core is recognized as a "privileged" scaffold in medicinal chemistry due to its structural resemblance to the native purine bases of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] This guide will delve into the performance of this scaffold, particularly in the context of inhibiting key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and the Src family of kinases. We will compare its performance with established kinase inhibitors based on other common scaffolds, including quinazolines and multi-targeted inhibitors.

Data Presentation: A Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables summarize the in vitro biochemical potency and cellular activity of representative kinase inhibitors from different scaffold classes. This allows for a direct comparison of their efficacy and selectivity.

Table 1: Biochemical Inhibition of Key Kinases by Different Scaffolds
Scaffold ClassCompound/DerivativePrimary Target(s)IC50 (nM)Other Notable Targets (IC50 nM)
Pyrido[2,3-d]pyrimidine PD173074FGFR1, FGFR321.5, 5VEGFR2 (~100), PDGFR (>17600), c-Src (>19800)
Pyrido[2,3-d]pyrimidine PD180970Bcr-Abl2.5-
Quinazoline GefitinibEGFR (mutant)0.015-0.5EGFR (wild-type) (2-37)
Quinazoline ErlotinibEGFR~2-
Multi-targeted (Indolinone) SunitinibVEGFRs, PDGFRs, KIT2-9 (VEGFRs), 8-16 (PDGFRs)FLT3 (250), RET (300)
Multi-targeted (Aminopyrimidine) DasatinibBcr-Abl, Src family<1 (Bcr-Abl), 0.8 (Src)c-Kit (79), PDGFRβ (28)
Pyrrolo[2,3-d]pyrimidine (related to Pyrazole) RuxolitinibJAK1, JAK2~3JAK3 (~430)

Note: IC50 values are sourced from multiple studies and may have been determined under slightly different assay conditions. Direct comparison should be made with caution.

Table 2: Cellular Activity of Kinase Inhibitors in Cancer Cell Lines
Scaffold ClassCompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)
Pyrido[2,3-d]pyrimidine Compound 5aHepG-2 (Liver)Proliferation0.3
Pyrido[2,3-d]pyrimidine Compound 5aPC-3 (Prostate)Proliferation6.6
Pyrido[2,3-d]pyrimidine Compound 5aHCT-116 (Colon)Proliferation7.0
Quinazoline GefitinibNCI-H358 (Lung)Proliferation>10
Quinazoline ErlotinibNCI-H358 (Lung)Proliferation1.1
Multi-targeted (Indolinone) Sunitinib786-O (Renal)Proliferation~0.5
Multi-targeted (Aminopyrimidine) DasatinibK562 (Leukemia)Proliferation<0.001

Experimental Protocols

Detailed methodologies are essential for the interpretation and reproduction of the presented data. Below are representative protocols for the key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR2, c-Src)

  • Kinase-specific substrate peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration should typically be kept below 1%.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay (Example: MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HepG-2, PC-3, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.[4]

Mandatory Visualization

The following diagrams, generated using the Graphviz (DOT language), illustrate key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for kinase inhibitor evaluation.

Signaling Pathways

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR SRC Src VEGFR->SRC PLCG PLCγ VEGFR->PLCG PI3K PI3K SRC->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

SRC_Signaling_Pathway Src Family Kinase Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC Src Receptor->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SRC->RAS_MAPK CellProcesses Cell Proliferation, Survival, Migration, Invasion FAK->CellProcesses STAT3->CellProcesses PI3K_AKT->CellProcesses RAS_MAPK->CellProcesses

Caption: Overview of Src Family Kinase signaling.

Experimental and Logical Workflows

Kinase_Inhibitor_Evaluation_Workflow Kinase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis (Scaffold-based Design) Biochemical_Assay In Vitro Biochemical Kinase Assay Compound_Synthesis->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel) Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: General workflow for kinase inhibitor evaluation.

Scaffold_Comparison_Logic Logical Framework for Scaffold Comparison Scaffold_A Pyrido[2,3-d]pyrimidine Scaffold Potency Biochemical Potency (IC50) Scaffold_A->Potency Selectivity Kinase Selectivity (Panel Screen) Scaffold_A->Selectivity Cellular_Activity Cellular Activity (Anti-proliferative) Scaffold_A->Cellular_Activity Scaffold_B Other Scaffolds (e.g., Quinazoline, Pyrazole) Scaffold_B->Potency Scaffold_B->Selectivity Scaffold_B->Cellular_Activity Overall_Performance Overall Performance Evaluation Potency->Overall_Performance Selectivity->Overall_Performance Cellular_Activity->Overall_Performance

Caption: Logical framework for comparing kinase inhibitor scaffolds.

References

Structure-activity relationship (SAR) studies of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) for this compound analogs and related derivatives. The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core for potent kinase inhibitors with applications in oncology and other therapeutic areas. While a systematic SAR study on the specific 2-amino-6-bromo-4-oxo scaffold with variations at other positions is not extensively documented in publicly available literature, this guide synthesizes data from numerous studies on closely related analogs to provide valuable insights into the key structural determinants for biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro kinase inhibitory and anticancer activities of various 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one analogs. These tables are designed to facilitate a comparative analysis of how different substitutions on the core scaffold influence their potency and selectivity.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Analogs

Compound IDTarget KinaseR2-SubstitutionR6-SubstitutionOther SubstitutionsIC50 (µM)Reference
PD180970 Bcr-AblPhenylamino derivative2,6-dichlorophenyl8-methyl0.0025[1]
PD173955 Bcr-AblPhenylamino derivative2,6-dichlorophenyl8-methyl0.002-0.035[1]
Compound 4b PDGFrtert-butylurea2,6-dichlorophenyl-1.11[1]
FGFr0.13[1]
EGFr0.45[1]
c-Src0.22[1]
Compound 8a EGFRwtPhenylamino derivativeVaried aryl3-(4-chlorophenyl)0.099[2]
EGFRT790M0.123[2]
Compound 10f JAK3VariedVariedCovalent warhead0.002[3]
Compound 5a PDGFRβ3-methyl-5-oxo-pyrazol-1-ylp-tolyl7-(4-chlorophenyl)>100 (at 100µM)[4]
EGFR>100 (at 100µM)[4]
CDK4/cyclin D1>100 (at 100µM)[4]
Compound 21 NEK6AminoPhenylIndenone fusion2.6[5]
Compound 4 PIM-1VariedVariedN-cyclohexyl, 4-chlorophenyl0.0114[6][7]
Compound 10 PIM-1VariedVariedN-cyclohexyl, 4-chlorophenyl0.0172[6][7]

Table 2: Anticancer Activity of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Analogs

Compound IDCell LineR2-SubstitutionR6-SubstitutionOther SubstitutionsIC50 (µM)Reference
Compound 8a A-549 (Lung)Phenylamino derivativeVaried aryl3-(4-chlorophenyl)1.25[2]
PC-3 (Prostate)0.98[2]
HCT-116 (Colon)1.52[2]
MCF-7 (Breast)2.13[2]
Compound 5a HepG-2 (Liver)3-methyl-5-oxo-pyrazol-1-ylp-tolyl7-(4-chlorophenyl)0.3[4]
PC-3 (Prostate)6.6[4]
HCT-116 (Colon)7.0[4]
Compound 4 MCF-7 (Breast)VariedVariedN-cyclohexyl, 4-chlorophenyl0.57[6][7]
HepG2 (Liver)1.13[6][7]
Compound 11 MCF-7 (Breast)VariedVariedN-cyclohexyl, 4-chlorophenyl1.31[6][7]
HepG2 (Liver)0.99[6][7]
Compound B1 H1975 (Lung, EGFR L858R/T790M)VariedVariedThieno[3,2-c]pyridine0.087[8]

Structure-Activity Relationship Insights

Based on the available data for related pyrido[2,3-d]pyrimidine analogs, the following SAR trends can be inferred:

  • Substitutions at the 2-Amino Position: The nature of the substituent at the 2-amino position is critical for activity. Often, anilino groups or other aromatic moieties are well-tolerated and can form important interactions within the kinase ATP-binding site. The introduction of groups capable of forming hydrogen bonds can significantly influence potency.

  • Substitutions at the 6-Position: The 6-position is a key site for modulating potency and selectivity. The presence of a bulky and hydrophobic group, such as a substituted phenyl ring, is often favored for potent kinase inhibition.[1] The 2,6-dichlorophenyl group, for instance, is a common feature in potent Abl and Src kinase inhibitors.[1] The bromine atom in the target scaffold likely serves as a key interaction point or a synthetic handle for further diversification.

  • Substitutions at the 8-Position: Methylation at the N8 position has been shown to be compatible with potent Bcr-Abl inhibition.[1]

  • Substitutions at the 7-Position: The 7-position offers another avenue for modification. Introduction of various aryl or heteroaryl groups at this position can impact both potency and pharmacokinetic properties.[9]

  • Fused Ring Systems: Annulation of other rings to the pyrido[2,3-d]pyrimidine core can lead to highly potent and selective inhibitors, as seen with the indenopyridopyrimidine NEK6 inhibitor.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the amount of ATP remaining in the reaction after incubation with the kinase. A lower amount of ATP (and thus lower luminescence) corresponds to higher kinase activity, while a higher amount of ATP (higher luminescence) indicates kinase inhibition.

  • Materials:

    • Recombinant kinase (e.g., EGFR, CDK4/cyclin D1, Abl)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In the wells of a microplate, add the test compound, kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]

  • Materials:

    • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).[10]

    • Incubate the plates for 48-72 hours.[10]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5][11]

    • Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.[10][11]

    • Measure the absorbance at 570 nm using a microplate reader.[5][10]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrido[2,3-d]pyrimidine analogs and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification kinase_assay Biochemical Kinase Assay (IC50 Determination) synthesis->kinase_assay cell_viability Cell-Based Viability Assay (e.g., MTT) kinase_assay->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis western_blot Western Blot (Target Modulation) apoptosis->western_blot xenograft Xenograft Models western_blot->xenograft

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

CDK46_pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb P E2F E2F Rb->E2F G1_S_Transition G1 to S Phase Transition Rb->G1_S_Transition pRb p-Rb E2F->G1_S_Transition Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46_CyclinD

Caption: Simplified CDK4/6-Rb signaling pathway and its inhibition.

Abl_pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS-MAPK Pathway Grb2->RAS_MAPK PI3K_Akt PI3K/Akt Pathway Grb2->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

References

Comparative In-Vitro Efficacy of 2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vitro activity of a 2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivative against other established kinase inhibitors. The data presented is based on published experimental findings and aims to offer a clear, objective comparison to inform future research and development.

The search for novel and effective anti-cancer agents has led to the extensive investigation of heterocyclic compounds. Among these, pyrido[2,3-d]pyrimidines have emerged as a promising scaffold due to their structural similarity to purines, allowing them to interact with a variety of biological targets, including protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[1] This guide focuses on the in-vitro performance of a representative 2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivative and compares its cytotoxic and kinase inhibitory activities with those of other known inhibitors.

Comparative Analysis of In-Vitro Cytotoxicity and Kinase Inhibition

The following tables summarize the in-vitro efficacy of a selected 2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivative (Compound 4 from Tantawy et al., 2024) and compares it with the established kinase inhibitor, Staurosporine.[2][3] The data is presented to highlight the compound's potency against different cancer cell lines and its inhibitory effect on PIM-1 kinase.

Table 1: Comparative In-Vitro Cytotoxicity (IC50)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Compound 4 (2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivative) 0.57 µM[2][3]1.13 µM[2][3]
Staurosporine Not Reported5.07 µM[2]

Table 2: Comparative PIM-1 Kinase Inhibition (IC50)

CompoundPIM-1 Kinase IC50
Compound 4 (2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivative) 11.4 nM[2][3]
Staurosporine 16.7 nM[2][3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_drug_prep Compound Preparation cluster_invitro_assays In-Vitro Evaluation cluster_data_analysis Data Analysis Compound_Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Compound_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Compound_Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Characterization->MTT_Assay Test Compound Kinase_Assay Kinase Inhibition Assay (IC50) Compound_Characterization->Kinase_Assay Test Compound Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Characterization->Cell_Cycle_Analysis Test Compound Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Characterization->Apoptosis_Assay Test Compound Western_Blot Western Blot for Protein Expression Compound_Characterization->Western_Blot Test Compound Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) Cell_Culture->MTT_Assay Cell_Culture->Kinase_Assay Cell_Culture->Cell_Cycle_Analysis Cell_Culture->Apoptosis_Assay Cell_Culture->Western_Blot Data_Interpretation Data Interpretation and Structure-Activity Relationship (SAR) MTT_Assay->Data_Interpretation Kinase_Assay->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation Apoptosis_Assay->Data_Interpretation Western_Blot->Data_Interpretation

Experimental workflow for in-vitro validation.

PIM1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Transcription Gene Transcription STAT->Gene_Transcription Transcription Factor PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Inhibition of Apoptosis p21 p21 PIM1->p21 Inhibition of Cell Cycle Arrest c_Myc c-Myc PIM1->c_Myc Promotion of Proliferation Gene_Transcription->PIM1 Expression Compound 2-Amino-6-substituted- pyrido[2,3-d]pyrimidin-4(3H)-one Compound->PIM1 Inhibition

Simplified PIM-1 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-Amino-6-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin may also be included. The plates are incubated for 48-72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., PIM-1).

  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified kinase, a substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well or an antibody-based method that detects the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.[4]

  • Cell Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.[4]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

  • Cell Lysis: Cells are treated with the test compound, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, β-actin).[5]

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[5]

  • Data Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.

References

Pyrido[2,3-d]pyrimidines: A Comparative Analysis of In Silico Docking Studies as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on pyrido[2,3-d]pyrimidine derivatives, a promising scaffold in medicinal chemistry. Highlighting their potential as kinase inhibitors, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and computational workflows.

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic structure that has garnered significant attention in the development of novel therapeutic agents due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on the in silico evaluation of these compounds, particularly their interactions with various protein kinases, which are crucial targets in cancer therapy. Molecular docking simulations are a powerful tool in this context, providing insights into the binding affinities and interaction patterns of these inhibitors with their target proteins.

Comparative Docking and In Vitro Activity Data

The following tables summarize the docking scores and in vitro inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives against various protein kinases. These kinases are implicated in numerous cancer signaling pathways, making them key targets for therapeutic intervention. The data presented is compiled from multiple studies to offer a comparative perspective on the efficacy of different substitutions on the pyrido[2,3-d]pyrimidine scaffold.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibitors

EGFR and HER-2 are key members of the receptor tyrosine kinase family, and their overactivity is a hallmark of many cancers. The data below showcases pyrido[2,3-d]pyrimidine derivatives designed as inhibitors of these kinases.

Compound IDTarget KinaseDocking Score (kcal/mol)In Vitro IC50Reference
Novel Analogs EGFR-9.6 to -10.20.72–0.95 µM (HepG2 cells)[4][5]
Doxorubicin (Reference) EGFR-8.70.65 µM (HepG2 cells)[4][5]
Compound 5e VEGFR-2Not Specified0.124 µM[6]
Compound 5e HER-2Not Specified0.077 µM[6]
Compound 7b Not SpecifiedNot Specified6.22 µM (MCF-7 cells)[6]
Compound B1 EGFRL858R/T790MNot Specified13 nM[7]
PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.

Compound IDTarget KinaseDocking Score (kcal/mol)In Vitro IC50 (nM)Reference
Compound 4 PIM-1Not Specified11.4[8][9]
Compound 10 PIM-1Not Specified17.2[9]
Staurosporine (Reference) PIM-1Not Specified16.7[9]
Other Kinase and Enzyme Inhibitors

Pyrido[2,3-d]pyrimidine derivatives have been investigated against a range of other kinases and enzymes involved in cancer progression.

Compound IDTarget Kinase/EnzymeDocking Score (kcal/mol)In Vitro IC50 (µM)Reference
Compound 115 Dihydrofolate Reductase (DHFR)-14.25.66 (MCF-7 cells)[3]
Methotrexate (Reference) Dihydrofolate Reductase (DHFR)-14.75.57[3]
PD180970 Bcr-AblNot Specified0.170 (in vivo phosphorylation)[3]
UH15-15 (Compound 33) RIPK2Not Specified0.008[10]
Thymidylate Synthase Inhibitors Thymidylate SynthaseNot SpecifiedStrong inhibitory activity[11]

Signaling Pathway and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate a simplified signaling pathway targeted by these compounds and a typical workflow for molecular docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->EGFR Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrido[2,3-d]pyrimidine derivative.

G Start Start: Target Selection Receptor_Prep Receptor Preparation (PDB, remove water, add hydrogens) Start->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define docking site) Receptor_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis End End: Lead Identification Analysis->End

Caption: A generalized workflow for in silico molecular docking studies.

Experimental Protocols for Molecular Docking

A generalized protocol for performing molecular docking studies with pyrido[2,3-d]pyrimidine inhibitors, based on commonly reported methodologies, is outlined below.[8][12] Software such as AutoDock Vina is frequently employed for these simulations.[12]

Receptor Preparation
  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added, and charges (e.g., Gasteiger charges) are assigned to the protein atoms.[8]

  • File Format Conversion: The prepared protein structure is saved in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[8]

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the pyrido[2,3-d]pyrimidine derivatives are sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a stable conformation.[8]

  • File Format Conversion: The prepared ligands are also saved in the appropriate format for the docking software.

Docking Simulation
  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.[8]

  • Running the Docking Algorithm: The docking simulation is performed using software like AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[8]

Analysis of Results
  • Binding Affinity: The results are ranked based on the predicted binding affinity (docking score), typically expressed in kcal/mol.[8] A more negative score indicates a stronger predicted binding interaction.[8]

  • Interaction Analysis: The top-ranked poses are visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera) to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.[8]

  • Validation: To validate the docking protocol, the co-crystallized ligand is often re-docked into the protein's active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[12]

This comprehensive approach, combining computational docking with in vitro validation, is crucial for the rational design and development of novel and potent pyrido[2,3-d]pyrimidine-based inhibitors for various therapeutic applications.

References

Unraveling the Selectivity of Kinase Inhibitors Derived from 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the selectivity profile of inhibitors derived from this core, with a primary focus on the well-characterized compound PD173074. The information presented herein, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, is intended to aid researchers in the strategic design and application of these targeted therapeutic agents.

Quantitative Inhibition Profile: A Comparative Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of PD173074, a representative inhibitor featuring the this compound core, against a panel of key kinases. This data highlights the compound's high affinity for Fibroblast Growth Factor Receptors (FGFRs) and its comparative activity against other receptor tyrosine kinases.

Kinase TargetPD173074 IC50 (nM)Reference(s)
FGFR1~25[1][2][3]
FGFR35[4]
VEGFR2100 - 200[1][2][3]
PDGFR17600[4]
c-Src19800[4]
EGFR> 50000[4]
InsR> 50000[4]
MEK> 50000[4]
PKC> 50000[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate greater potency.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor activity, the following diagrams have been generated.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K PD173074 PD173074 PD173074->FGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Responses DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses

Caption: Simplified FGFR signaling cascade and the point of inhibition by PD173074.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro kinase inhibition assays used to characterize the selectivity profile of compounds like PD173074.

FGFR1 Radiometric Kinase Assay

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Materials:

    • Recombinant human FGFR1 kinase

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)

    • PD173074 (or other test inhibitor)

    • 96-well filter plates

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

    • In a 96-well plate, combine the inhibitor dilutions, recombinant FGFR1 kinase, and the Poly(Glu, Tyr) substrate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).[5]

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2 Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)

This assay measures the amount of ATP remaining after a kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.

  • Materials:

    • Recombinant human VEGFR2 kinase

    • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP

    • Kinase assay buffer

    • PD173074 (or other test inhibitor)

    • Kinase-Glo™ MAX reagent

    • White 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a white 96-well plate, add the inhibitor dilutions.

    • Prepare a master mix containing the kinase assay buffer, ATP, and substrate, and add it to the wells.

    • Add the diluted VEGFR2 kinase to initiate the reaction.[6]

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]

    • Add the Kinase-Glo™ MAX reagent to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.[6]

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

c-Src ELISA-Based Kinase Assay

This assay utilizes an antibody to detect the phosphorylated substrate in an ELISA format.

  • Materials:

    • Recombinant c-Src kinase

    • Poly[Glu,Tyr]4:1 substrate coated on a 96-well plate

    • ATP

    • Kinase assay buffer

    • PD173074 (or other test inhibitor)

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

    • TMB substrate

    • Stop solution (e.g., sulfuric acid)

    • Microplate reader

  • Procedure:

    • To the substrate-coated wells, add serial dilutions of the test inhibitor.

    • Add the recombinant c-Src kinase to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation.

    • Wash the plate to remove non-phosphorylated components.

    • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

PDGFR ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Materials:

    • Recombinant PDGFRβ kinase

    • Substrate

    • ATP

    • Kinase Buffer

    • PD173074 (or other test inhibitor)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well low volume plates

    • Luminometer

  • Procedure:

    • In a 384-well plate, add the test inhibitor.

    • Add the PDGFRβ enzyme.

    • Add a mixture of the substrate and ATP to start the reaction.

    • Incubate at room temperature for 60 minutes.[7]

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30 minutes.[7]

    • Record the luminescence.

    • Calculate the percentage of kinase activity and determine the IC50 value.

Conclusion

The this compound scaffold, exemplified by PD173074, provides a robust platform for the development of potent and selective kinase inhibitors. The data and protocols presented in this guide demonstrate the high selectivity of PD173074 for FGFRs over a range of other kinases. This detailed comparison serves as a valuable resource for researchers in the field of drug discovery, facilitating the informed selection and development of next-generation targeted cancer therapies. A thorough understanding of the selectivity profile is paramount for advancing these promising compounds through the drug development pipeline.

References

Efficacy of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives based on data from cell-based assays. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug development efforts. The data presented is compiled from published research and highlights the potential of this chemical scaffold in targeting key cellular pathways implicated in diseases such as cancer.

Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro efficacy of selected 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines and specific kinase targets. These compounds have demonstrated significant potential as anti-proliferative agents and kinase inhibitors.

Cytotoxicity in Cancer Cell Lines

The anti-proliferative activity of the derivatives was assessed using the MTT assay, which measures cell viability. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDModificationsTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a 4-methoxyphenyl at RPC-3 (Prostate Cancer)7.98Erlotinib11.05
8b 4-chlorophenyl at RA-549 (Lung Cancer)16.0Erlotinib6.53
8d 4-methoxyphenyl at RA-549 (Lung Cancer)7.23Erlotinib6.53
9a Hydrazinyl derivative of 8aPC-3 (Prostate Cancer)9.26Erlotinib11.05
Compound 4 -MCF-7 (Breast Cancer)0.57Staurosporine-
Compound 11 -MCF-7 (Breast Cancer)1.31Staurosporine-
Compound 4 -HepG2 (Liver Cancer)1.13Staurosporine5.07
Compound 11 -HepG2 (Liver Cancer)0.99Staurosporine5.07

Table 1: Cytotoxicity (IC50 in µM) of selected 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines.[1][2]

Kinase Inhibitory Activity

Several derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
8a EGFR (wild-type)0.099--
8a EGFR (T790M mutant)0.123--
Compound 4 PIM-1 Kinase0.0114Staurosporine0.0167
Compound 10 PIM-1 Kinase0.0172Staurosporine0.0167

Table 2: Kinase inhibitory activity (IC50 in µM) of selected 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with compounds at various concentrations incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and a reference drug.

  • After a specified incubation period (typically 48-72 hours), the culture medium is replaced with a fresh medium containing MTT solution.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Workflow:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow reagents Prepare reaction mixture: - Kinase - Substrate - ATP - Test Compound incubation Incubate at 37°C reagents->incubation detection Detect phosphorylation (e.g., using a specific antibody) incubation->detection quantification Quantify signal detection->quantification data_analysis Calculate % inhibition and IC50 quantification->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • The kinase, a specific substrate, and ATP are combined in a reaction buffer.

  • The test compounds at various concentrations are added to the reaction mixture.

  • The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a set period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption.

  • The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the activity of a control reaction without the compound.

  • IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds. This helps to determine if the compounds induce cell cycle arrest.

Workflow:

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow cell_treatment Treat cells with test compound cell_harvesting Harvest and fix cells cell_treatment->cell_harvesting dna_staining Stain DNA with a fluorescent dye (e.g., Propidium Iodide) cell_harvesting->dna_staining flow_cytometry Analyze by flow cytometry dna_staining->flow_cytometry data_analysis Determine cell cycle distribution flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Cells are treated with the test compound at a specific concentration for a defined period.

  • The cells are then harvested, washed, and fixed (e.g., with cold ethanol).

  • The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The resulting data is used to generate a histogram, and the percentage of cells in each phase of the cell cycle is quantified.

Signaling Pathway Context

The 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives discussed in this guide often target key signaling pathways that are dysregulated in cancer. The EGFR and PIM-1 kinase pathways are critical for cell proliferation, survival, and differentiation.

Signaling_Pathways cluster_egfr EGFR Signaling cluster_pim1 PIM-1 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation, Survival ERK->Proliferation1 PyridoPyrimidinone1 Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., 8a) PyridoPyrimidinone1->EGFR GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor JAK_STAT JAK/STAT Receptor->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 BAD BAD PIM1->BAD Apoptosis Apoptosis BAD->Apoptosis PyridoPyrimidinone2 Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., 4, 10) PyridoPyrimidinone2->PIM1

Caption: Simplified overview of the EGFR and PIM-1 signaling pathways targeted by 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

This guide demonstrates that 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The provided data and protocols can serve as a valuable resource for researchers working on the discovery and development of new chemical entities targeting cancer-related pathways.

References

A Comparative Guide to Alternative Reagents in Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional multi-step syntheses of these compounds often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. This guide provides a comparative overview of emerging alternative reagents and methodologies that offer greener, more efficient, and higher-yielding approaches to this important class of heterocycles.

Comparison of Synthetic Methodologies

Modern synthetic strategies for pyrido[2,3-d]pyrimidines increasingly focus on one-pot, multi-component reactions, often enhanced by microwave irradiation or the use of novel catalytic systems. These approaches significantly reduce reaction times, simplify work-up procedures, and improve overall efficiency compared to conventional heating methods. The following tables summarize quantitative data from various studies, highlighting the advantages of these alternative methods.

Table 1: Comparison of Microwave-Assisted vs. Catalytic Synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

EntryArMicrowave-Assisted (Method A)Diammonium Hydrogen Phosphate (DAHP) (Method B)
Time (min) Yield (%)
1C₆H₅894
24-CH₃-C₆H₄1092
34-OCH₃-C₆H₄1095
44-Cl-C₆H₄796
54-NO₂-C₆H₄698
63-NO₂-C₆H₄697
72-Cl-C₆H₄1290
82,4-diCl-C₆H₄1093

Data adapted from a study on one-pot, three-component reactions of 4(6)-aminouracil, malononitrile, and aromatic aldehydes.[1] Method A utilized microwave irradiation in DMF, while Method B employed a catalytic amount of DAHP in aqueous media.[1]

Table 2: Bismuth(III) Triflate Catalyzed Synthesis of 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

EntryArTime (min)Yield (%)
1C₆H₅6093
24-CH₃-C₆H₄7595
34-OCH₃-C₆H₄9096
44-Cl-C₆H₄4598
54-NO₂-C₆H₄3099
63-NO₂-C₆H₄3598
72-Cl-C₆H₄12090
82,4-diCl-C₆H₄9094

Data represents the synthesis using 10 mol% Bi(OTf)₃ as a catalyst in ethanol at 80°C.

Experimental Protocols

Below are detailed methodologies for two key alternative synthetic approaches.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This protocol is for the synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials:

  • 6-Amino-1,3-dimethyluracil (1 mmol, 155 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140 mg)

  • Malononitrile (1.2 mmol, 79 mg)

  • Dimethylformamide (DMF) (3 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vessel, combine 6-amino-1,3-dimethyluracil, 4-chlorobenzaldehyde, and malononitrile.

  • Add 3 mL of DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 250 W for 7 minutes, with a maximum temperature of 120°C.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.

Protocol 2: Diammonium Hydrogen Phosphate (DAHP) Catalyzed Synthesis in Aqueous Media

This protocol describes the synthesis of 7-amino-5-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials:

  • 6-Amino-1,3-dimethyluracil (1 mmol, 155 mg)

  • 4-Nitrobenzaldehyde (1 mmol, 151 mg)

  • Malononitrile (1 mmol, 66 mg)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%, 13 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of 6-amino-1,3-dimethyluracil, 4-nitrobenzaldehyde, malononitrile, and DAHP.[1]

  • Add a 1:1 mixture of ethanol and water (10 mL total).

  • Heat the mixture to reflux with stirring for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the pure pyrido[2,3-d]pyrimidine derivative.[1]

Visualizations

The following diagrams illustrate a general synthetic workflow and a key signaling pathway where pyrido[2,3-d]pyrimidine derivatives often act as inhibitors.

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_catalysis Catalyst/Medium cluster_workup Work-up & Purification aminopyrimidine Aminopyrimidine reaction Mixing & Heating (Conventional or Microwave) aminopyrimidine->reaction aldehyde Aromatic Aldehyde aldehyde->reaction active_methylene Active Methylene Compound active_methylene->reaction filtration Filtration reaction->filtration catalyst Alternative Reagent (e.g., DAHP, Bi(OTf)₃) in Green Solvent catalyst->reaction washing Washing filtration->washing drying Drying washing->drying product Pyrido[2,3-d]pyrimidine Product drying->product

Caption: General workflow for one-pot synthesis of pyrido[2,3-d]pyrimidines.

Many pyrido[2,3-d]pyrimidine derivatives exhibit their therapeutic effects by inhibiting protein kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points.

References

A Comparative Analysis of Novel Pyrido[2,3-d]pyrimidine Derivatives and Palbociclib in CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of newly synthesized pyrido[2,3-d]pyrimidine derivatives against the established CDK4/6 inhibitor, Palbociclib. The focus is on the mechanism of action, in-vitro efficacy, and cellular effects, providing researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this emerging class of compounds.

Introduction: The Role of CDK4/6 in Cancer

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2] Palbociclib, an FDA-approved drug, is a selective inhibitor of CDK4/6 that has shown significant efficacy in the treatment of certain types of breast cancer.[3][4] The core of its mechanism lies in preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the cell cycle progression from the G1 to the S phase.[5]

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anticancer properties.[6][7][8] Recent research has focused on developing novel derivatives of this scaffold as potent and selective CDK4/6 inhibitors, offering potential advantages over existing therapies.[4][9] This guide will focus on a comparative analysis of a promising new series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives, specifically compounds 10b and 10c , against Palbociclib.[10]

Mechanism of Action: Targeting the Rb-E2F Pathway

Both Palbociclib and the novel pyrido[2,3-d]pyrimidine derivatives exert their anti-cancer effects by targeting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 cell cycle arrest.[1][11][5]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Regulation cluster_3 Cell Cycle Progression cluster_4 Inhibitor Action Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors RAS/MAPK & PI3K/AKT Pathways RAS/MAPK & PI3K/AKT Pathways Receptors->RAS/MAPK & PI3K/AKT Pathways Cyclin D Cyclin D RAS/MAPK & PI3K/AKT Pathways->Cyclin D CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Phosphorylated Rb pRb CDK4/6-Cyclin D->Phosphorylated Rb Phosphorylation Rb Rb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Phosphorylated Rb->E2F Releases G1 Phase G1 Phase S Phase S Phase G1/S Transition->S Phase Palbociclib / Pyrido[2,3-d]pyrimidines Palbociclib / Pyrido[2,3-d]pyrimidines Palbociclib / Pyrido[2,3-d]pyrimidines->CDK4/6-Cyclin D Inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition.

Comparative In-Vitro Efficacy

The following tables summarize the reported in-vitro activities of the novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives (10b and 10c) in comparison to Palbociclib.

Table 1: CDK4 and CDK6 Kinase Inhibitory Activity

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
Palbociclib9 - 1115
Compound 10bLow nanomolarLow nanomolar
Compound 10cLow nanomolarLow nanomolar

Data for Palbociclib sourced from multiple studies.[1] Data for compounds 10b and 10c indicates low nanomolar activity as reported in the source publication.[10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
PalbociclibVaries (e.g., MCF-7)Varies
Compound 10bColo-205Desirable
Compound 10cU87MGDesirable

Anti-proliferative activity for compounds 10b and 10c are described as "desirable" in the source publication, with significant tumor growth inhibition observed in xenograft models.[10] Palbociclib's IC50 varies depending on the cell line.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of CDK4/6 inhibitors.

CDK4/6 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK4/6.

Kinase_Assay_Workflow Recombinant CDK4/6-Cyclin D Recombinant CDK4/6-Cyclin D Reaction Buffer Reaction Buffer Recombinant CDK4/6-Cyclin D->Reaction Buffer Incubation Incubation Reaction Buffer->Incubation Mix & Incubate ATP & Substrate (e.g., Rb peptide) ATP & Substrate (e.g., Rb peptide) ATP & Substrate (e.g., Rb peptide)->Reaction Buffer Test Compound (e.g., Pyrido[2,3-d]pyrimidine) Test Compound (e.g., Pyrido[2,3-d]pyrimidine) Test Compound (e.g., Pyrido[2,3-d]pyrimidine)->Reaction Buffer Detection Detection Incubation->Detection Stop Reaction Data Analysis Data Analysis Detection->Data Analysis Quantify Phosphorylation IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate

Caption: A generalized workflow for a CDK4/6 kinase inhibition assay.

Methodology:

  • Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are incubated with a specific substrate (e.g., a synthetic Rb peptide) and ATP in a reaction buffer.

  • The test compound (novel pyrido[2,3-d]pyrimidine or Palbociclib) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, Colo-205) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound or a vehicle control.

  • After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo®.

  • The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Cell Cycle Analysis

This experiment determines the effect of the compound on cell cycle distribution.

Methodology:

  • Cancer cells are treated with the test compound or a vehicle control for a defined period (e.g., 24 or 48 hours).

  • The cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

Western Blotting for Rb Phosphorylation

This technique is used to directly observe the effect of the compound on the phosphorylation of Rb.

Methodology:

  • Cancer cells are treated with the test compound for a specified time.

  • Whole-cell lysates are prepared, and the protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb) and total Rb.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A decrease in the pRb/total Rb ratio indicates inhibition of CDK4/6 activity.

Conclusion and Future Directions

The novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives, compounds 10b and 10c, have demonstrated potent CDK4/6 inhibitory activity and desirable anti-proliferative effects.[10] These findings position them as promising candidates for further preclinical and clinical development. While Palbociclib is an established and effective therapy, the development of new pyrido[2,3-d]pyrimidine derivatives could offer advantages in terms of selectivity, potency, pharmacokinetic properties, or overcoming potential resistance mechanisms.[12]

Future research should focus on a direct, head-to-head comparison of these new derivatives with Palbociclib in a broader range of cancer cell lines and in in-vivo models. Detailed pharmacokinetic and pharmacodynamic studies are also necessary to fully elucidate their therapeutic potential. The continued exploration of the pyrido[2,3-d]pyrimidine scaffold is a promising avenue for the discovery of next-generation CDK4/6 inhibitors for cancer therapy.

References

Cross-Reactivity Analysis of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors built upon the 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. While specific cross-reactivity data for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one is not extensively available in the public domain, this analysis focuses on well-characterized analogs, namely PD173074 and CH5183284 (also known as Debio 1347), to provide insights into the selectivity of this inhibitor class. The data presented herein is crucial for understanding potential off-target effects and for the strategic development of more selective therapeutic agents.

Executive Summary

Inhibitors based on the pyrido[2,3-d]pyrimidine core structure have demonstrated significant potential as modulators of key cellular signaling pathways, primarily through the inhibition of protein kinases. This guide offers a detailed comparison of the inhibitory activity and selectivity of two prominent examples, PD173074 and CH5183284/Debio 1347. Both compounds are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) but exhibit distinct cross-reactivity profiles against a panel of other kinases. Understanding these differences is paramount for predicting in vivo efficacy and potential toxicities.

Data Presentation: Inhibitor Cross-Reactivity Profiles

The following tables summarize the quantitative data on the inhibitory potency of PD173074 and CH5183284/Debio 1347 against their primary targets and a selection of off-target kinases.

Table 1: Inhibitory Activity (IC50) of PD173074 and CH5183284/Debio 1347 Against a Panel of Kinases

Kinase TargetPD173074 IC50 (nM)CH5183284/Debio 1347 IC50 (nM)
FGFR121.5[1]9.3[2][3]
FGFR2-7.6[2][3]
FGFR35[1]22[2][3]
FGFR4-290[2][3]
VEGFR2 (KDR)~100[1]2,100[4]
PDGFR17,600[1]-
c-Src19,800[1]-
EGFR> 50,000[1]-
InsR> 50,000[1]-
MEK> 50,000[1]-
PKC> 50,000[1]-

Table 2: Binding Affinity (Kd or Ki) of PD173074 and CH5183284/Debio 1347

Kinase TargetPD173074 Ki (nM)CH5183284/Debio 1347 Kd (nM)
FGFR1~40[5]20[2]
FGFR2-20[2]
FGFR3-25[2]
FGFR4-740[2]
VEGFR2 (KDR)-960[2]

Experimental Protocols

The determination of inhibitor cross-reactivity is performed using various biochemical assays. Below are detailed methodologies for key experiments commonly cited in kinase inhibitor profiling.

Radiometric Kinase Assay (for IC50 Determination)

This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

  • Objective: To quantify the concentration of an inhibitor required to reduce the kinase activity by 50%.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

    • [γ-33P]ATP or [γ-32P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (serial dilutions)

    • 96-well or 384-well filter plates

    • Trichloroacetic acid (TCA) or other precipitating agent

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).[6]

    • The reaction is stopped by the addition of a precipitating agent like TCA, which causes the phosphorylated substrate to precipitate onto the filter plate.

    • The filter plate is washed to remove unincorporated [γ-33P]ATP.

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

LanthaScreen™ Eu Kinase Binding Assay (for Kd Determination)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Objective: To determine the binding affinity of a test compound to a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the ATP-binding site brings the europium donor and the tracer's acceptor fluorophore into close proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.[8][9]

  • Materials:

    • Tagged recombinant kinase

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (serial dilutions)

    • Low-volume 384-well plates

    • TR-FRET-capable plate reader

  • Procedure:

    • The test compound, kinase/antibody mixture, and tracer are added to the wells of a 384-well plate.[8]

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]

    • The TR-FRET signal is measured on a plate reader.

    • The data is used to generate a dose-response curve, from which the IC50 value can be determined. The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway Diagram

The primary targets of the analyzed inhibitors are Fibroblast Growth Factor Receptors (FGFRs). Inhibition of FGFRs disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the cross-reactivity profile of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Test Compound Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Assay_Plate Dispense into Assay Plate Serial_Dilution->Assay_Plate Add_Kinase Add Kinase & Substrate/Tracer Assay_Plate->Add_Kinase Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Add_Kinase Incubation Incubation Add_Kinase->Incubation Detection Signal Detection (e.g., Radioactivity, FRET) Incubation->Detection Data_Analysis Data Analysis: IC50/Kd Calculation Detection->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (CAS No. 120040-42-8), a compound utilized in research and drug development.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. Due to its chemical nature as a halogenated heterocyclic compound, it must be treated as hazardous waste.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][3]

I. Hazard Identification and Essential Safety Precautions

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5][7]Eye Protection: Tight-sealing safety goggles or a face shield where splashing is a risk.[2]
Skin Irritation Causes skin irritation.[4][5][6]Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
Eye Irritation Causes serious eye irritation.[4][5][6]Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[2]
Respiratory Irritation May cause respiratory irritation.[4][5][6]Respiratory Protection: A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner to ensure safety and compliance with all relevant regulations.

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated materials (e.g., gloves, wipes, weighing paper, silica gel), as hazardous waste.[2]

    • This compound is classified as halogenated organic waste due to the presence of bromine.[2][3]

    • It is imperative to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[8]

  • Waste Collection and Containerization:

    • Use a designated, chemically compatible, and leak-proof hazardous waste container with a secure lid.[2][3] Plastic containers are often preferred to minimize the risk of breakage.[2]

    • Ensure the container is clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[2][3] Do not use abbreviations or chemical formulas.[2]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[3]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[2] This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][9]

    • Utilize secondary containment to capture any potential leaks.[2]

  • Disposal of Empty Containers:

    • Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[2]

    • The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected and disposed of along with the halogenated organic waste.[2]

    • After triple-rinsing and allowing it to air-dry, the container may be disposed of as regular non-hazardous waste, provided all labels are defaced. However, always consult your institution's specific policies.[2]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Carefully collect the absorbed material and contaminated debris into the designated hazardous waste container.[3]

    • Prevent the spill from entering drains or waterways.[3]

  • Final Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]

    • Do not attempt to dispose of this chemical through municipal waste or sewer systems. All disposal must be in accordance with local, state, and federal regulations.[10]

III. Visual Workflow for Disposal

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Start: Disposal of 2-Amino-6-bromopyrido [2,3-d]pyrimidin-4(3H)-one ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select Designated Halogenated Waste Container ppe->container collect_waste Collect Waste Chemical & Contaminated Materials container->collect_waste segregate Is waste halogenated? collect_waste->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name segregate->label_container Yes (Halogenated) seal Securely Seal Container label_container->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one was found. The following guidance is based on the safety data of structurally similar compounds, such as 2-Amino-6-bromopyridine. It is imperative for researchers to conduct a thorough risk assessment before handling this chemical and to consult with their institution's environmental health and safety department.

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1][2][3] The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate these risks.

Protection Type Recommended Equipment Specification Standards
Eye and Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust may be generated. Use in a well-ventilated area is crucial.[4]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]
Hand Protection Chemically resistant gloves.Inspect gloves prior to use. Wash and dry hands after handling.

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to minimize exposure. The following step-by-step plan outlines the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Inspect all PPE for integrity before use.

  • Review the experimental protocol and have all necessary equipment and reagents ready.

2. Handling the Chemical:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Use non-sparking tools if the compound is a powder to prevent ignition sources.[1]

  • Weigh the necessary amount of the chemical in a tared and sealed container within the fume hood.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Operational Procedures:

  • Tightly close the container of the chemical and store it in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Method: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. The contents should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Pre-Operational Checks (Fume Hood, PPE, Eyewash) Handling Chemical Handling (Inside Fume Hood, Use PPE) Prep->Handling Cleanup Decontaminate & Store (Clean Surfaces, Store Chemical) Handling->Cleanup Disposal Waste Disposal (Hazardous Waste Collection) Cleanup->Disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.